Product packaging for Surfactin C2(Cat. No.:CAS No. 171039-18-2)

Surfactin C2

Cat. No.: B2488447
CAS No.: 171039-18-2
M. Wt: 1036.363
InChI Key: AUGDZMMHGKDWLQ-UHFFFAOYSA-N
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Description

Significance of Surfactin (B1297464) as a Bioactive Lipopeptide in Academic Contexts

The significance of surfactin in academic research is multifaceted, stemming from its potent biological activities and its potential as a versatile molecular tool. Surfactin is recognized as one of the most powerful biosurfactants known, capable of reducing the surface tension of water from 72 mN/m to 27 mN/m at very low concentrations. semanticscholar.org This property alone makes it a subject of intense study in fields ranging from environmental science to materials science.

Beyond its surfactant capabilities, surfactin exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects. nih.govresearchgate.net Its mode of action often involves the disruption of cellular membranes, which has been a key area of investigation in microbiology and cell biology. nih.gov The ability of surfactin to interact with and modify lipid bilayers is a central theme in its research, with studies exploring its potential to alter membrane fluidity and permeability.

Furthermore, the structural diversity of the surfactin family, with numerous natural isoforms differing in their amino acid sequence and fatty acid chain length, provides a rich area for structure-function relationship studies. nih.govmdpi.com Researchers investigate how these subtle molecular variations influence the physicochemical properties and biological activities of the different surfactin analogues. This natural diversity, arising from the non-ribosomal peptide synthetase (NRPS) biosynthetic pathway, offers a platform for understanding how nature fine-tunes molecular function. nih.govoup.com

Scope and Academic Relevance of Advanced Surfactin Studies

Advanced academic studies on surfactin delve into its complex biosynthesis, its ecological roles, and its potential applications in biotechnology and medicine. A significant area of research focuses on the genetic and metabolic engineering of producing strains, such as Bacillus subtilis, to enhance the yield of surfactin or to generate novel, custom-designed variants. medchemexpress.com Understanding the intricate regulation of the surfactin biosynthesis operon (srfA) is crucial for these endeavors.

Molecular modeling and simulation techniques are increasingly employed to investigate the three-dimensional structure of surfactin and its interactions with target molecules and membranes at an atomic level. mdpi.com These computational approaches provide insights into the mechanisms underlying its biological activities and guide the design of synthetic surfactin analogues with improved properties.

The ecological significance of surfactin is another burgeoning area of academic inquiry. Studies have shown that surfactin plays a role in bacterial communication, biofilm formation, and interactions with other microorganisms in their natural habitats. nih.govnaturalproducts.net For instance, surfactin can facilitate the establishment of Bacillus subtilis in competitive microbial communities. naturalproducts.net

The academic relevance of surfactin is further underscored by its potential applications. Research is ongoing to explore its use as a therapeutic agent, an adjuvant in drug delivery systems, and a green surfactant in various industrial processes. researchgate.netmdpi.com The synthesis of novel lipopeptides based on the surfactin scaffold for applications like mRNA delivery highlights the forward-looking nature of surfactin research. mdpi.com

A specific member of this extensive family is Surfactin C2.

PropertyValueSource
Molecular Formula C53H91N7O13.2Na nih.gov
Molecular Weight 1,080.31 g/mol nih.gov
IUPAC Name 3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid naturalproducts.net
Structure Cyclic depsipeptide naturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H93N7O13 B2488447 Surfactin C2 CAS No. 171039-18-2

Properties

IUPAC Name

3-[9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H93N7O13/c1-13-35(12)20-18-16-14-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-30(2)3)48(67)57-40(26-32(6)7)51(70)60-46(34(10)11)52(71)58-41(29-45(64)65)50(69)56-39(25-31(4)5)49(68)59-42(27-33(8)9)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGDZMMHGKDWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H93N7O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Structural Diversity of Surfactin

Fundamental Structural Components

Surfactin's core structure consists of a cyclic heptapeptide (B1575542) linked to a β-hydroxy fatty acid, forming a lactone bridge. nih.govacs.org This amphipilic architecture, with its distinct polar and nonpolar domains, is the basis for its powerful surfactant properties. mdpi.comnih.gov

β-Hydroxy Fatty Acid Chain Integration

A β-hydroxy fatty acid is connected to the C-terminal leucine (B10760876) of the heptapeptide via a lactone ester bond, closing the cyclic structure. nih.govacs.org This fatty acid chain constitutes the primary hydrophobic tail of the surfactin (B1297464) molecule. Its integration is a critical step in the non-ribosomal peptide synthesis (NRPS) process that produces surfactin. nih.govpnas.org The fatty acid tail, along with the hydrophobic amino acid residues, forms a significant nonpolar domain, which is essential for surfactin's ability to reduce surface tension and interact with lipid membranes. mdpi.comfrontiersin.org

Biosynthetic Origin of Structural Variants

The structural diversity observed in surfactin arises from variations in both the peptide and fatty acid components. frontiersin.orgnih.gov These variations are not primarily determined by genetics but are influenced by the specific Bacillus strain and the composition of the culture medium. jmb.or.krbiorxiv.org

Peptide Sequence Polymorphism and Amino Acid Substitutions (e.g., at positions 2, 4, and 7)

While the core heptapeptide sequence is generally conserved, substitutions of amino acids can occur at several positions, leading to different surfactin analogs. frontiersin.orgnih.gov The most common substitutions are observed at positions 2, 4, and 7 of the peptide ring. nih.gov For instance, the leucine at position 2 can be replaced by isoleucine or valine. frontiersin.org Similarly, the valine at position 4 can be substituted with leucine or alanine. nih.gov The C-terminal leucine at position 7 is also a site of variation, where it can be replaced by valine or isoleucine, giving rise to surfactin B and surfactin C, respectively. researcher.lifenih.gov These substitutions are a result of the substrate flexibility of the adenylation (A) domains within the multi-modular non-ribosomal peptide synthetase (NRPS) enzyme complex responsible for surfactin biosynthesis. biorxiv.org

Fatty Acid Chain Length and Branching Variations (e.g., C13-C16 isoforms, linear vs. branched)

Significant diversity in surfactin structure comes from the β-hydroxy fatty acid component. frontiersin.orgnih.gov The length of the fatty acid chain can vary, typically ranging from 13 to 16 carbon atoms (C13-C16). jmb.or.krnih.gov Furthermore, the fatty acid chain can be linear (n-), or it can have branched structures, such as iso- and anteiso-forms. nih.gov The prevalence of branched-chain fatty acids is linked to the availability of branched-chain amino acids like leucine, isoleucine, and valine, which serve as precursors for their biosynthesis. nih.govbiorxiv.org For example, isoleucine is a precursor for odd-numbered anteiso-fatty acids, while leucine and valine are precursors for odd- and even-numbered iso-fatty acids, respectively. biorxiv.org

Structure-Function Relationships in Surfactin Isoforms

The variations in both the peptide sequence and the fatty acid chain have a direct impact on the physicochemical and biological properties of surfactin isoforms. jmb.or.kr The length and branching of the fatty acid chain, in particular, influence the molecule's surface activity. Generally, a longer and more hydrophobic alkyl chain leads to a greater ability to reduce surface tension. mdpi.com For instance, the C15 homolog has been shown to exhibit the strongest reduction in surface tension compared to shorter chain homologs like C12. frontiersin.org

The nature of the amino acid residues also plays a critical role. The acidic residues, glutamic acid and aspartic acid, are key to the amphiphilic character of surfactin. mdpi.com Modification of these residues, such as through methylation or amidation, can increase the molecule's activity, although it may decrease its water solubility. nih.gov Conversely, introducing charged groups to these residues can drastically reduce activity due to charge repulsion and structural distortion that inhibits micelle formation. nih.gov Even subtle changes, like the substitution of one hydrophobic amino acid for another, can affect the packing of surfactin molecules at interfaces and their interaction with biological membranes. rsc.org

The following table summarizes some of the known variations in surfactin structure:

FeatureVariation
Peptide Position 2 Leucine, Isoleucine, Valine frontiersin.org
Peptide Position 4 Valine, Leucine, Alanine nih.gov
Peptide Position 7 Leucine (Surfactin A), Valine (Surfactin B), Isoleucine (Surfactin C) researcher.lifenih.gov
Fatty Acid Chain Length C13 to C16 carbons jmb.or.krnih.gov
Fatty Acid Branching Linear (n-), iso-, anteiso- nih.gov

This structural diversity allows for a wide range of surfactin variants with potentially tailored properties for various applications.

Biosynthesis Pathways and Genetic Regulation of Surfactin

Non-Ribosomal Peptide Synthetase (NRPS) System

The core of surfactin (B1297464) synthesis lies within the NRPS system, a modular enzymatic factory that dictates the structure and assembly of the peptide backbone. researchgate.net

SrfA Operon (srfAA, srfAB, srfAC, srfAD) Architecture and Functional Domains

The genetic blueprint for the surfactin synthetase is encapsulated within the srfA operon, a large genetic locus spanning over 25 kilobases. nih.gov This operon is comprised of four primary genes: srfAA, srfAB, srfAC, and srfAD. nih.govresearchgate.netfrontiersin.org These genes encode the respective subunits of the surfactin synthetase multi-enzyme complex. iscientific.org

The first three genes, srfAA, srfAB, and srfAC, encode the three protein subunits SrfA-A, SrfA-B, and SrfA-C, which are responsible for the incorporation of the seven amino acid residues into the surfactin peptide chain. researchgate.netasm.org The final gene, srfAD, encodes a product with thioesterase activity, crucial for the cyclization and release of the final lipopeptide. mdpi.com

The proteins encoded by srfAA, srfAB, and srfAC are organized into seven modules, with each module responsible for the activation and incorporation of a specific amino acid. researchgate.netmdpi.com SrfA-A and SrfA-B are large, three-module proteins, while SrfA-C is a single-module protein. mdpi.comoup.com Each of these modules contains distinct functional domains that carry out specific catalytic steps in the synthesis process. The primary domains include the Adenylation (A) domain, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and the Condensation (C) domain. d-nb.inforesearchgate.net Some modules may also contain an Epimerization (E) domain for converting L-amino acids to their D-isomers. researchgate.net

GeneEncoded ProteinNumber of ModulesAmino Acids IncorporatedKey Functional Domains
srfAASrfA-A3L-Glu, L-Leu, D-LeuA, T, C, E
srfABSrfA-B3L-Val, L-Asp, D-LeuA, T, C, E
srfACSrfA-C1L-LeuA, T, C
srfADSrfA-D--Thioesterase (TE)

This table summarizes the architecture of the srfA operon and the functional roles of its encoded proteins.

Enzymatic Modules and Thiotemplate Mechanism

The synthesis of surfactin proceeds via a thiotemplate mechanism, where the growing peptide chain is covalently tethered to the enzyme complex through a thioester bond. d-nb.infoacs.org This assembly-line process ensures the sequential addition of amino acids in the correct order. researchgate.net

Each module within the surfactin synthetase acts as a dedicated unit for one elongation step. The process begins with the Adenylation (A) domain , which selects a specific amino acid and activates it by forming an aminoacyl-adenylate intermediate, releasing pyrophosphate. oup.com The activated amino acid is then transferred to the Thiolation (T) domain , also known as the Peptidyl Carrier Protein (PCP), where it is covalently attached to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. oup.comacs.org

The Condensation (C) domain then catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module. oup.com This elongates the peptide chain by one residue. In some modules, an Epimerization (E) domain is present to convert an L-amino acid into its D-isoform after it has been incorporated into the growing peptide chain. researchgate.net This entire cycle of activation, thiolation, and condensation is repeated for each of the seven amino acids in the surfactin molecule. Finally, the Thioesterase (TE) domain , located at the C-terminus of the SrfAC subunit, catalyzes the release and cyclization of the completed lipopeptide chain, forming the characteristic lactone ring structure of surfactin. researchgate.netmdpi.com

Role of 4'-Phosphopantetheinyl Transferase (Sfp Protein) in NRPS Activation

The surfactin synthetase complex is not active on its own. It requires post-translational modification by a crucial enzyme called 4'-phosphopantetheinyl transferase, encoded by the sfp gene. nih.govresearcher.life The Sfp protein is essential for converting the inactive apo-forms of the T domains (PCP domains) into their active holo-forms. oup.comembopress.org

Sfp catalyzes the transfer of the 4'-phosphopantetheinyl moiety from coenzyme A (CoA) to a conserved serine residue within each of the seven T domains of the surfactin synthetase subunits (SrfAA, SrfAB, and SrfAC). embopress.orguniprot.orgdrugbank.com This prosthetic group acts as a flexible arm that shuttles the growing peptide chain between the catalytic domains of the NRPS modules. pnas.org Without this activation by Sfp, the T domains cannot covalently bind the amino acids, and the entire non-ribosomal peptide synthesis process is halted. oup.com Therefore, the Sfp protein plays a critical role as a master regulator of surfactin biosynthesis.

Precursor Metabolite Synthesis and Metabolic Flux Channeling

The efficient production of surfactin is not only dependent on the NRPS machinery but also on a steady supply of precursor molecules derived from the cell's primary metabolism. These precursors include both fatty acids for the lipid tail and amino acids for the peptide ring.

Fatty Acid Biosynthesis Pathways and Acyl-CoA Priming Substrates

The lipid portion of surfactin is a β-hydroxy fatty acid, typically with a chain length of 13 to 15 carbons. nih.gov The synthesis of this fatty acid tail begins with precursors from the fatty acid biosynthesis pathway. The initial step involves the carboxylation of acetyl-CoA to malonyl-CoA by the acetyl-CoA carboxylase complex. nih.govresearchgate.net The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. nih.govresearchgate.net

The synthesis of the fatty acid chain is initiated by the condensation of malonyl-ACP with a short-chain acyl-CoA primer. nih.govresearchgate.net For straight-chain fatty acids, acetyl-CoA serves as the primer. frontiersin.org However, surfactin predominantly contains branched-chain fatty acids. nih.gov The precursors for these are branched-chain acyl-CoAs such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are derived from the catabolism of the branched-chain amino acids valine, leucine (B10760876), and isoleucine, respectively. frontiersin.org

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) plays a key role in condensing these primers with malonyl-ACP. nih.govaimspress.com The resulting acyl-ACP then enters an elongation cycle involving reduction, dehydration, and another reduction to extend the carbon chain. nih.gov The completed fatty acid must then be hydroxylated at the β-position, a reaction that can be catalyzed by enzymes like the cytochrome P450 YbdT, and then activated to its CoA thioester form before it can be incorporated into the surfactin molecule by the NRPS system. osti.govresearchgate.net

PrecursorOriginResulting Fatty Acid Chain
Acetyl-CoACarbohydrate MetabolismStraight-chain
Isobutyryl-CoAValine CatabolismIso-even-numbered
Isovaleryl-CoALeucine CatabolismIso-odd-numbered
2-Methylbutyryl-CoAIsoleucine CatabolismAnteiso-odd-numbered

This table outlines the primary acyl-CoA priming substrates for surfactin's fatty acid tail and their metabolic origins.

Amino Acid Precursor Generation and Incorporation

The heptapeptide (B1575542) ring of surfactin is composed of L-glutamate, L-aspartate, L-leucine, and L-valine. nih.gov These amino acids are supplied by the cell's central metabolic pathways. Glutamate and aspartate are derived from the tricarboxylic acid (TCA) cycle intermediates α-ketoglutarate and oxaloacetate, respectively. frontiersin.org Leucine and valine are branched-chain amino acids whose synthesis pathways are interconnected. biorxiv.org

Genetic and Environmental Regulation of Surfactin Biosynthesis

The production of surfactin, a potent lipopeptide biosurfactant, by Bacillus species is a metabolically demanding process. mdpi.com Consequently, its biosynthesis is meticulously controlled by a sophisticated network of genetic and environmental signals. This regulation ensures that surfactin is produced under optimal conditions and in coordination with other cellular processes like competence development and sporulation. nih.govnih.gov The central genetic locus for surfactin production is the srfA operon, which is subject to multiple layers of control, including transcriptional activation, post-transcriptional modification, cell-density dependent signaling, and responses to nutritional and environmental cues. mdpi.comnih.govresearcher.life

The biosynthesis of surfactin is orchestrated by the surfactin synthetase, a large non-ribosomal peptide synthetase (NRPS) complex. nih.govresearchgate.net This enzyme complex is encoded by the srfA operon, which spans over 25 kilobases and comprises four primary genes: srfAA, srfAB, srfAC, and srfAD. researcher.lifeasm.orgnih.gov The transcription of this operon is a critical regulatory checkpoint, primarily controlled by the PsrfA promoter.

A variety of transcriptional regulators modulate the expression of the srfA operon in response to cellular and environmental states. The response regulator ComA, when phosphorylated, directly binds to the PsrfA promoter to activate transcription. nih.govcardiff.ac.uk However, other factors also exert significant influence. CodY, a global regulator that senses the intracellular concentration of branched-chain amino acids and GTP, can adjust surfactin production in response to nutrient availability. mdpi.comresearchgate.net Additionally, stress-responsive regulators like PerR, which responds to hydrogen peroxide stress, positively regulate srfA expression. researchgate.net The DegU transcription factor also functions as a positive regulator for srfA transcription. researchgate.net

Beyond transcriptional initiation, post-transcriptional events are crucial for producing a functional surfactin synthetase. A key event is the post-translational modification of the NRPS enzyme complex. This requires the activity of a 4'-phosphopantetheinyl transferase (PPTase), an enzyme encoded by the sfp gene. researchgate.nettandfonline.com The Sfp enzyme is responsible for transferring a 4'-phosphopantetheinyl moiety from Coenzyme A to the carrier protein domains of the surfactin synthetase. This modification is absolutely essential for the synthetase to be active; strains lacking a functional sfp gene are incapable of producing surfactin, even if the srfA operon is fully intact and transcribed. tandfonline.com

Gene/Regulator Function in Surfactin Biosynthesis Mode of Action Reference(s)
srfA operon Encodes the surfactin synthetase enzyme complex.Contains structural genes (srfAA, srfAB, srfAC, srfAD) for the NRPS. researcher.lifenih.gov
ComA Positive transcriptional regulator.When phosphorylated, binds to the PsrfA promoter to activate transcription. nih.govcardiff.ac.uk
CodY Global transcriptional regulator.Modulates srfA expression based on nutrient availability (amino acids, GTP). mdpi.comresearchgate.net
DegU Positive transcriptional regulator.Directly or indirectly enhances the transcription of the srfA operon. researchgate.netasm.org
PerR Positive transcriptional regulator.Binds upstream of the ComA binding site to positively regulate srfA in response to oxidative stress. researchgate.net
sfp Encodes a phosphopantetheinyl transferase (PPTase).Catalyzes the essential post-translational modification and activation of the surfactin synthetase. researchgate.nettandfonline.com

The production of surfactin is intrinsically linked to cell population density through a communication system known as quorum sensing (QS). nih.govcardiff.ac.uk In Bacillus subtilis, the primary QS pathway governing surfactin synthesis is the ComQXPA system. pnas.orgfrontiersin.org This system allows individual cells to monitor the population density and collectively switch on the expression of specific genes, including the srfA operon, once a threshold cell number is reached.

The key components and mechanism of the ComQXPA system are as follows:

Signal Production : The comX gene encodes a precursor peptide, which is processed and post-translationally modified by the ComQ isoprenyl transferase. pnas.orgd-nb.info This produces the mature ComX pheromone, a small signaling molecule that is secreted into the extracellular environment. d-nb.info

Signal Detection : As the bacterial population grows, the extracellular concentration of the ComX pheromone increases. nih.gov At a critical threshold concentration, ComX binds to and activates its cognate membrane-bound sensor kinase, ComP. d-nb.infoasm.org

Signal Transduction : The activation of ComP triggers its autophosphorylation. The phosphoryl group is then transferred to the cytoplasmic response regulator, ComA. frontiersin.orgasm.org

Transcriptional Activation : Phosphorylated ComA (ComA~P) becomes an active transcription factor. It binds specifically to a region on the PsrfA promoter, thereby activating the transcription of the srfA operon and initiating the synthesis of surfactin. nih.govcardiff.ac.ukpnas.org

This core pathway is further modulated by other regulatory elements. A family of phosphatases, known as Rap (Response regulator aspartyl-phosphate phosphatase), act as negative regulators. For instance, RapC, RapF, and RapH can dephosphorylate ComA~P, thereby inhibiting srfA transcription and surfactin production. asm.orgnih.govresearchgate.net The activity of these Rap phosphatases is, in turn, inhibited by small peptides called Phr (encoded by phr genes), which are also part of the QS network. asm.orgfrontiersin.org Deletion of the rapC, rapF, and rapH genes has been shown to result in a significant increase in surfactin titers, highlighting their role as key inhibitors in the regulatory circuit. nih.govresearchgate.net

QS Component Type Function in Surfactin Regulation Reference(s)
ComX PheromoneExtracellular signaling molecule that indicates cell density. frontiersin.orgd-nb.info
ComQ Isoprenyl TransferaseProcesses the ComX precursor into its active, secreted form. pnas.orgfrontiersin.org
ComP Sensor Histidine KinaseMembrane receptor that binds ComX and autophosphorylates. d-nb.infoasm.org
ComA Response RegulatorActivated by phosphorylation from ComP; directly activates srfA transcription. nih.govcardiff.ac.uk
RapC, RapF, RapH PhosphatasesNegative regulators; dephosphorylate ComA~P to inhibit surfactin production. nih.govresearchgate.net
PhrC (CSF) Signaling PeptideInhibits Rap phosphatase activity, thereby promoting ComA~P activity and surfactin production. asm.orgfrontiersin.org

The biosynthesis of surfactin is highly sensitive to the surrounding environmental and nutritional landscape. researchgate.net The composition of the culture medium, including the types and concentrations of carbon, nitrogen, and essential minerals, plays a determinative role in the final yield of the lipopeptide. mdpi.comabdel-mawgoud.com

Nutritional Factors:

Carbon Source : The choice of carbon source significantly affects surfactin production. While glucose can support production, other sources like molasses have been shown to be superior, leading to substantially higher yields. abdel-mawgoud.com In one study, the optimal concentration for molasses was found to be 16% v/v. abdel-mawgoud.com

Nitrogen Source : The nature of the nitrogen source is also critical. Sodium nitrate (B79036) has been identified as an effective nitrogen source for robust surfactin production. abdel-mawgoud.com

Metal Ions : Specific trace elements are crucial cofactors for the enzymes involved in biosynthesis. Studies have demonstrated that surfactin production is enhanced by the presence of iron (Fe), manganese (Mn), and zinc (Zn). researchgate.net Media supplemented with plant extracts, which are rich in these microelements, have shown higher surfactin yields compared to standard nutrient broth or soil extract media. researchgate.net

Environmental Factors:

pH : Surfactin production is favored under slightly acidic to neutral initial pH conditions, with an optimal range often cited between 6.5 and 7.0. mdpi.comabdel-mawgoud.com

Temperature : The optimal temperature for production by B. subtilis is typically around 30-37°C. mdpi.comabdel-mawgoud.com

Aeration : Sufficient oxygen supply is vital. High volumetric aeration (e.g., 90%) has been shown to maximize surfactin yield in shake flask cultures. abdel-mawgoud.com

The table below summarizes the optimal environmental and nutritional conditions for surfactin production by a B. subtilis isolate as determined in a specific optimization study.

Parameter Optimal Condition/Source Optimal Concentration Reference(s)
Carbon Source Molasses160 ml/l abdel-mawgoud.com
Nitrogen Source Sodium Nitrate (NaNO₃)5 g/l abdel-mawgoud.com
Trace Element ZnSO₄·7H₂O0.16 g/l abdel-mawgoud.com
Trace Element FeCl₃·6H₂O0.27 g/l abdel-mawgoud.com
Trace Element MnSO₄·H₂O0.017 g/l abdel-mawgoud.com
Initial pH Slightly Acidic6.5 - 6.8 abdel-mawgoud.com
Temperature Mesophilic30°C abdel-mawgoud.com
Aeration High90% (volumetric) abdel-mawgoud.com

Mechanistic Insights into Surfactin Mediated Biological Activities

Interactions with Biological Membranes

The interaction of Surfactin (B1297464) C14 with biological membranes is a complex, multi-step process governed by physicochemical principles. The initial contact is largely driven by hydrophobic interactions, leading to the insertion of the lipopeptide into the lipid bilayer. mdpi.comuliege.benih.gov The orientation and depth of this insertion are influenced by both the properties of the surfactin molecule and the composition of the target membrane.

Mechanisms of Membrane Destabilization and Permeabilization

The primary mechanism by which Surfactin C14 exerts its biological effects is through the destabilization and subsequent permeabilization of lipid bilayers. mdpi.comresearchgate.netfrontiersin.org This process is highly dependent on the concentration of Surfactin C14 relative to the lipid components of the membrane. ucl.ac.be

At low concentrations, below its critical micelle concentration (CMC), individual Surfactin C14 molecules insert into the outer leaflet of the membrane. nih.gov This insertion disrupts the organized packing of the lipid acyl chains, leading to a fluidization of the membrane. stevenabbott.co.ukjst.go.jp The presence of the bulky peptide ring at the lipid-water interface and the fatty acid tail within the hydrophobic core introduces structural disorder and increases the membrane's fluidity. stevenabbott.co.uk

As the concentration of Surfactin C14 in the membrane increases, it can induce more significant structural perturbations. This includes the creation of transient pores and defects in the bilayer, which increases its permeability to ions and other small molecules. nih.govmdpi.com This leakage of cellular contents can disrupt the electrochemical gradients essential for cellular function, ultimately contributing to cell death. researchgate.net The process is thermodynamically spontaneous and primarily driven by entropy. mdpi.comakjournals.com

Pore and Channel Formation within Lipid Bilayers

At moderate concentrations, Surfactin C14 molecules can aggregate within the lipid bilayer to form pores or channel-like structures. researchgate.netmdpi.comnih.gov The formation of these structures is a key mechanism for increasing membrane permeability. It is proposed that after insertion into the membrane, surfactin molecules self-assemble into multimers that create transmembrane channels. nih.gov

The process begins with the insertion of individual surfactin molecules, which disorganizes the bilayer. As more molecules insert, they can translocate to the inner leaflet and form transient pores. nih.gov These pores allow for the passage of ions such as K+ and Na+, disrupting the ionic homeostasis of the cell. stevenabbott.co.ukmdpi.com The formation of these ion-conducting channels is considered a crucial aspect of surfactin's antibiotic action. uliege.be

Solubilization of Membrane Phospholipid Phases

At concentrations at or above the critical micelle concentration (CMC), Surfactin C14 exhibits a detergent-like effect, leading to the complete solubilization of the membrane. mdpi.comucl.ac.benih.gov In this state, surfactin molecules form micelles that can extract phospholipids (B1166683) from the bilayer, leading to the disintegration of the membrane structure into mixed micelles. ucl.ac.benih.gov

This detergent-like mechanism represents the most drastic form of membrane disruption. The process is particularly effective against the fluid phospholipid phase of the membrane. nih.govnih.gov Electron microscopy has confirmed the absence of intact vesicles at surfactin-to-lipid ratios sufficient for solubilization. stevenabbott.co.uk This complete breakdown of the membrane barrier results in rapid cell lysis. nih.gov

Surfactin C14 ConcentrationPrimary Mechanism of Membrane InteractionObserved Effect on Lipid Bilayer
Low (Below CMC)Monomeric insertion and membrane fluidizationIncreased membrane fluidity, minor leakage
ModeratePore and channel formationSignificant ion leakage, membrane permeabilization
High (At or Above CMC)Detergent-like solubilizationComplete membrane disruption into mixed micelles

Influence of Membrane Lipid Composition and Physical State on Interaction Affinity

The affinity and disruptive capacity of Surfactin C14 are significantly influenced by the lipid composition and physical state of the target membrane. mdpi.comfrontiersin.orgucl.ac.be

Lipid Composition: The presence of specific lipids can modulate the interaction. For instance, the penetration of surfactin is more pronounced in membranes composed of zwitterionic phospholipids like dipalmitoylphosphatidylcholine (DPPC) compared to those with phosphatidylethanolamines (DMPE). uliege.benih.gov Conversely, negatively charged phospholipids such as dipalmitoylphosphatidic acid (DMPA) can reduce insertion due to electrostatic repulsion with the negatively charged amino acid residues (Glu, Asp) of surfactin. uliege.benih.gov However, the presence of Ca2+ ions can neutralize these charges and enhance penetration into acidic phospholipid layers. nih.gov The length of the phospholipid acyl chains also plays a role; longer chains tend to lower the penetration of surfactin. uliege.benih.gov

Physical State: Surfactin C14 shows a preferential interaction with membranes that exhibit phase separation, particularly at the boundaries between gel (ordered) and fluid (disordered) lipid domains. ucl.ac.benih.govresearchgate.net Studies using model membranes with coexisting DPPC (gel phase) and DOPC (fluid phase) have shown that surfactin inserts at these domain interfaces. ucl.ac.benih.gov At concentrations near its CMC, Surfactin C14 preferentially solubilizes the fluid lipid phase. nih.gov The presence of rigid, ordered domains appears to promote surfactin-induced leakage. ucl.ac.be

Membrane PropertyInfluence on Surfactin C14 InteractionSupporting Evidence
Zwitterionic Phospholipids (e.g., DPPC)Enhanced penetrationMonolayer studies show greater insertion compared to DMPE. uliege.benih.gov
Anionic Phospholipids (e.g., DMPA, POPG)Reduced penetration due to electrostatic repulsion. uliege.benih.gov However, interaction is more potent in destabilizing the membrane.Computational models show stronger destabilization of POPG vs. POPC.
Long Acyl ChainsDecreased penetrationExclusion pressure is lower for phospholipids with longer acyl chains. uliege.benih.gov
Gel-Fluid Phase CoexistencePreferential insertion at domain boundariesAFM studies on DPPC/DOPC mixed bilayers. ucl.ac.benih.gov

Differential Interactions with Prokaryotic versus Eukaryotic Membrane Models

The structural and compositional differences between prokaryotic and eukaryotic cell membranes lead to differential interactions with Surfactin C14. Molecular dynamics simulations have provided significant insights into these distinctions, often using 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) as a model for eukaryotic membranes and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) for prokaryotic membranes.

Prokaryotic membranes are characterized by a higher content of anionic phospholipids like POPG. Eukaryotic membranes, in contrast, are predominantly composed of zwitterionic phospholipids such as POPC. mdpi.com

Studies have shown that Surfactin C14 interacts more strongly with and is more effective at destabilizing the anionic POPG bilayers (prokaryotic model) compared to the zwitterionic POPC bilayers (eukaryotic model). mdpi.com While surfactin binds to both types of membranes peripherally, its interaction with the negatively charged POPG membrane is more potent. mdpi.com The presence of surfactin leads to a significant disordering of the acyl chains in POPG bilayers, indicating a strong destabilizing effect. Conversely, in POPC bilayers, surfactin tends to increase the order of the lipid acyl chains. mdpi.com This differential activity provides a basis for the selective antimicrobial action of surfactin.

Antimicrobial Mechanisms (Non-Clinical Focus)

The antimicrobial activity of Surfactin C14 is primarily attributed to its ability to damage cellular membranes, as detailed in the preceding sections. uliege.benih.gov However, beyond direct membrane lysis, other non-clinical mechanisms contribute to its antimicrobial effects.

One key mechanism is the inhibition of bacterial protein synthesis. By disrupting the integrity and function of the cell membrane, Surfactin C14 can interfere with membrane-bound enzymes and transport systems that are crucial for cellular metabolism and protein production, thereby preventing cell reproduction. uliege.benih.gov

Furthermore, Surfactin C14 can inhibit the activity of essential bacterial enzymes. nih.gov The disruption of the cellular membrane can lead to an imbalance in osmotic pressure and the leakage of vital ions and metabolites, which in turn affects the normal metabolic functions of the cell. uliege.be

Another significant aspect of its antimicrobial action is its anti-biofilm activity. Surfactin C14 can inhibit the formation of biofilms by altering the surface properties of both the bacteria and the substrate, which hinders microbial attachment. nih.gov This action is often observed at concentrations lower than those required for direct bactericidal effects. nih.gov

Antibacterial Action via Cell Membrane Integrity Disruption

Surfactin exhibits potent antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. engormix.com The primary mechanism is the disruption of the bacterial cell membrane's integrity. engormix.comnih.gov

The process begins with the insertion of Surfactin's hydrophobic fatty acid tail into the lipid bilayer of the bacterial cell membrane. nih.govresearchgate.net This insertion disrupts the organized structure of the membrane, impacting the arrangement of hydrocarbon chains and the membrane's thickness. nih.gov Following this initial penetration, the peptide portion of Surfactin undergoes conformational changes that facilitate a deeper insertion into the cell membrane. nih.gov

This interaction leads to several disruptive outcomes:

Pore and Channel Formation: Surfactin molecules can aggregate within the membrane to form pores or ion channels. nih.govmdpi.comnih.gov This action compromises the membrane's permeability, leading to an uncontrolled flux of ions and essential molecules, dissipating the proton motive force, and interrupting the electron transport chain. frontiersin.org

Membrane Solubilization: At concentrations above its critical micelle concentration, Surfactin acts like a detergent, causing the solubilization of the membrane's liquid phospholipid phase. mdpi.com This leads to the complete disintegration of the bilayer structure and subsequent cell lysis. mdpi.com

Membrane Thinning and Disorder: The insertion of Surfactin molecules causes membrane thinning and induces greater disorder within the lipid bilayer, further compromising its function. acs.orgnih.gov

Scanning and transmission electron microscopy have visually confirmed that treatment with surfactin-like lipopeptides leads to the disruption of the bacterial membrane, resulting in the scattering of cellular contents. frontiersin.org While generally more effective against Gram-positive bacteria, Surfactin's membrane-destabilizing properties are a hallmark of its broad-spectrum antibacterial efficacy. engormix.commdpi.com

Antifungal Effects and Induction of Apoptosis in Fungal Cells

Surfactin's antifungal activity also hinges on its ability to interact with cellular membranes, but it extends to inducing programmed cell death, or apoptosis, in fungal cells. mdpi.comnih.gov

The initial interaction involves damaging the fungal cell membrane, leading to the leakage of intracellular components like nucleic acids and proteins. mdpi.com However, a key element of its antifungal mechanism is the induction of oxidative stress through the accumulation of reactive oxygen species (ROS). mdpi.comnih.govresearchgate.net

Key events in Surfactin-induced fungal apoptosis include:

ROS Accumulation: Treatment with Surfactin leads to a significant increase in intracellular ROS levels in fungi like Fusarium graminearum. nih.govresearchgate.net This oxidative stress is a critical mediator of the subsequent apoptotic cascade. nih.gov

Mitochondrial Dysfunction: The accumulation of ROS leads to a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial damage and a point of no return in the apoptotic process. nih.gov

Caspase Activation and Chromatin Condensation: Surfactin induces the activation of metacaspases, which are cysteine proteases involved in fungal apoptosis, and causes chromatin condensation in the nucleus, both of which are classic hallmarks of apoptosis. nih.gov

Interestingly, in some fungi, this apoptosis appears to be caspase-independent, suggesting that Surfactin can trigger multiple programmed cell death pathways. nih.gov The accumulation of ROS can also trigger the translocation of transcription factors, such as Yap1, into the nucleus, which in turn can inhibit the expression of genes responsible for mycotoxin synthesis. mdpi.com

Antiviral Strategies: Inhibition of Viral Membrane Fusion

Surfactin demonstrates significant antiviral activity, particularly against enveloped viruses. nih.govmdpi.comresearchgate.net Its primary strategy is not necessarily the direct destruction of the viral particle at all concentrations, but rather the inhibition of a critical step in the viral life cycle: the fusion of the viral envelope with the host cell membrane. nih.govnih.govlongdom.org

The mechanism involves the following steps:

Insertion into the Viral Envelope: Due to its lipophilic nature, Surfactin inserts itself into the lipid bilayer of the viral envelope. nih.govnih.gov The number of carbon atoms in the fatty acid chain plays a role, with increased hydrophobicity often correlating with more potent viral inactivation. nih.gov

Inhibition of Negative Curvature: Viral membrane fusion requires the formation of a high-energy, negatively curved lipid intermediate. Thermodynamic experiments show that the incorporation of Surfactin into the lipid membrane hinders the formation of this negative curvature. nih.govnih.gov Instead, it tends to induce a positive curvature, which is unfavorable for fusion. longdom.org

Fusion Inhibition: By stabilizing the membrane and preventing the necessary structural rearrangements, Surfactin effectively acts as a membrane fusion inhibitor, blocking the virus from delivering its genetic material into the host cell. nih.govnih.govasm.org

This lipid-targeting mechanism offers the advantage of a broad antiviral spectrum and a potentially lower likelihood of developing drug-resistant mutations compared to inhibitors that target specific viral proteins. nih.gov Viruses inhibited by this mechanism include various coronaviruses, influenza virus, and herpes simplex virus. mdpi.com

Anti-Biofilm Activity and Adhesion Inhibition

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antimicrobials. Surfactin combats biofilms through a dual approach: preventing initial bacterial attachment and disrupting the integrity of established biofilms. engormix.com

A primary mechanism of Surfactin's anti-biofilm activity is its ability to modify the physicochemical properties of surfaces, making them less conducive to bacterial adhesion. mdpi.com

Adsorption to Surfaces: As a powerful biosurfactant, Surfactin adsorbs onto various surfaces, such as polystyrene or other clinical materials. mdpi.combrieflands.com

Hydrophobicity Reduction: This adsorption significantly reduces the surface's hydrophobicity. mdpi.combrieflands.com Since many bacteria rely on hydrophobic interactions to attach to surfaces, this alteration weakens their ability to adhere. mdpi.com

Electrostatic Repulsion: Surfactin is an anionic biosurfactant. When it coats a surface, it can create a net negative charge, leading to electrostatic repulsion between the surface and the negatively charged surfaces of bacteria, further preventing attachment. brieflands.com

This anti-adhesive action effectively prevents the first critical step in biofilm formation. mdpi.comdoi.org

Beyond preventing initial attachment, Surfactin can also act on existing biofilms and interfere with the production of the matrix that holds them together. engormix.commdpi.com

Inhibition of EPS Production: Surfactin has been shown to decrease the production of essential biofilm matrix components, such as polysaccharides. mdpi.comresearchgate.net For example, in Staphylococcus aureus, it can suppress the expression of the icaA and icaD genes, which are necessary for the synthesis of the polysaccharide intercellular adhesin (PIA) that is crucial for biofilm formation. mdpi.com

Disruption of Matrix Integrity: The surfactant properties of the molecule can help to break down the existing biofilm matrix. By forming micelles within the biofilm, Surfactin can affect the cell surface charge and hydrophobicity of the embedded bacteria, disrupting the crystalline packing of lipids in their membranes and permeabilizing the biofilm surface. frontiersin.org

Inhibition of Motility: Surfactin can also inhibit flagellar motility in some bacteria, which is important for reaching surfaces and for the initial stages of biofilm development. mdpi.com

By targeting both bacterial adhesion and the integrity of the protective biofilm matrix, Surfactin presents a multifaceted approach to controlling problematic biofilms. mdpi.comresearchgate.net

Surface Hydrophobicity Alteration and Antiadhesive Action

Anti-Tumor Mechanisms (Non-Clinical Focus)

In non-clinical, cellular studies, Surfactin has demonstrated significant anti-tumor activities against various cancer cell lines, including breast, colon, and oral squamous cell carcinoma. jcancer.orgnih.govfrontiersin.org The mechanisms are multi-pronged, primarily involving the induction of apoptosis and the arrest of the cell cycle. nih.govnih.gov

Key anti-tumor mechanisms include:

Induction of Apoptosis: Similar to its effect on fungal cells, Surfactin triggers apoptosis in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS). capes.gov.brnih.gov The increase in ROS leads to the activation of signaling pathways like the JNK pathway, which in turn triggers the mitochondrial apoptotic pathway. capes.gov.brnih.gov This is characterized by an increased Bax-to-Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases. jcancer.orgcapes.gov.br

Cell Cycle Arrest: Surfactin can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase. nih.govresearchgate.net This is achieved by regulating key cell cycle proteins. For instance, it can induce the accumulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. nih.govcapes.gov.br This leads to the inhibition of critical kinase complexes, such as cyclin B1/p34(cdc2), which are necessary for entry into mitosis. nih.gov

Suppression of Survival Signaling: Surfactin has been shown to inhibit pro-survival signaling pathways, such as the PI3K/Akt and ERK pathways, which are often overactive in cancer cells and promote their growth and survival. capes.gov.br

These findings from in vitro studies highlight Surfactin's potential as a molecule with complex anti-proliferative effects, capable of targeting multiple core processes that drive cancer cell growth. frontiersin.orgnih.gov

Data Tables

Table 1: Summary of Surfactin's Mechanistic Actions

Biological ActivityPrimary MechanismKey Molecular/Cellular TargetsReferences
Antibacterial Cell Membrane DisruptionLipid Bilayer, Proton Motive Force engormix.comnih.govresearchgate.netmdpi.com
Antifungal ROS-Mediated ApoptosisMitochondria, Metacaspases, Fungal DNA mdpi.comnih.govmdpi.com
Antiviral Inhibition of Membrane FusionViral Lipid Envelope nih.govnih.govlongdom.org
Anti-Biofilm Surface Modification & Matrix DisruptionSurface Hydrophobicity, EPS, ica (B1672459) genes mdpi.comfrontiersin.orgbrieflands.comresearchgate.net
Anti-Tumor Apoptosis & Cell Cycle ArrestROS, Mitochondria, Caspases, p53, p21 jcancer.orgcapes.gov.brnih.govnih.gov

Table 2: Compound Names Mentioned

Cell Growth Suppression and Cell Cycle Arrest Induction

Surfactin has been shown to effectively block the proliferation of cancer cells by inducing cell cycle arrest. nih.gov In human colon carcinoma LoVo cells, surfactin's anti-proliferative effects are associated with the arrest of the cell cycle. nih.gov This is evidenced by altered levels of key regulatory proteins such as p53, p21(WAF1/Cip1), CDK2, and cyclin E. nih.gov The tumor suppressor protein p53 plays a crucial role in both the G1/S and G2/M cell cycle checkpoints. researchgate.net

In human breast cancer MCF-7 cells, surfactin induces cell cycle arrest at the G2/M phase. nih.gov This arrest is accompanied by an accumulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. frontiersin.orgnih.gov Furthermore, surfactin inhibits the activity of the cyclin B1/p34cdc2 kinase, a key regulator of the G2/M transition. frontiersin.orgnih.gov Studies have also observed that surfactin treatment can lead to an accumulation of cells in the G1 phase. frontiersin.org

The anti-proliferative activity of surfactin is also linked to the inhibition of critical cell survival signaling pathways, including the extracellular-related protein kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov

Table 1: Effect of Surfactin on Cell Cycle Regulatory Proteins

Cell LineSurfactin EffectKey Proteins ModulatedReference
LoVo (human colon carcinoma)Cell cycle arrest, anti-proliferative activityp53, p21(WAF1/Cip1), CDK2, cyclin E nih.gov
MCF-7 (human breast cancer)G2/M phase arrest, apoptosis inductionp53, p21(waf1/cip1), cyclin B1/p34(cdc2) nih.gov
K562 (human leukemia)G2/M phase arrestNot specified frontiersin.org

Apoptosis Induction in Malignant Cells

A primary mechanism of surfactin's anti-cancer action is the induction of apoptosis, or programmed cell death, in malignant cells. frontiersin.orgnih.gov This process is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of specific signaling pathways. nih.govjcancer.org

In human breast cancer MCF-7 cells, surfactin-induced apoptosis is linked to a ROS/JNK-mediated mitochondrial/caspase pathway. nih.gov The process involves the generation of ROS, a sustained activation of JNK (c-Jun N-terminal kinase), and the triggering of the mitochondrial apoptotic pathway. nih.gov This is characterized by an increased Bax-to-Bcl-2 expression ratio, loss of mitochondrial membrane potential, release of cytochrome c, and a cascade of caspase activation. nih.gov The general caspase inhibitor z-VAD-FMK has been shown to inhibit caspase-6 activity and protect against surfactin-induced cell death. nih.gov

Similarly, in human oral squamous cell carcinoma (OSCC) cell lines SCC4 and SCC25, surfactin induces apoptosis through a ROS-regulated mitochondrial pathway. jcancer.orgnih.gov This involves caspase activation, cleavage of poly(ADP-ribose) polymerase (PARP), mitochondrial depolarization, and the upregulation of pro-apoptotic proteins like Bad and Bax, with a concurrent downregulation of the anti-apoptotic protein Bcl-2. jcancer.orgnih.govjcancer.org The generation of ROS in these cells appears to be dependent on NADPH oxidase and is crucial for activating the mitochondrial pathway and subsequent apoptosis. jcancer.orgnih.gov

Furthermore, research indicates that an increase in intracellular calcium concentration ([Ca2+]i) plays a role in surfactin-induced apoptosis. frontiersin.orgnih.gov

Table 2: Key Events in Surfactin-Induced Apoptosis

Cell LineInitiating EventKey Signaling PathwayDownstream EffectsReference
MCF-7 (human breast cancer)ROS generationROS/JNK-mediated mitochondrial/caspase pathwayIncreased Bax/Bcl-2 ratio, cytochrome c release, caspase activation nih.gov
SCC4 & SCC25 (oral squamous cell carcinoma)ROS generation (NADPH oxidase-dependent)ROS-regulated mitochondrial pathwayCaspase activation, PARP cleavage, mitochondrial depolarization, modulation of Bad, Bax, and Bcl-2 jcancer.orgnih.govjcancer.org
K562 (human leukemia)Increased intracellular Ca2+[Ca2+]i/ERK-mediated mitochondrial/caspase pathwayERK phosphorylation, apoptosis frontiersin.org

Inhibition of Metastasis-Related Processes

Surfactin has demonstrated the ability to inhibit processes that are crucial for cancer metastasis, the spread of cancer cells from the primary tumor to other parts of the body. frontiersin.orgnih.gov

Studies on human oral squamous cell carcinoma cell lines (SCC4 and SCC25) have shown that surfactin can suppress cell migration and invasion, which are key steps in the metastatic cascade. nih.gov A significant part of this anti-metastatic effect is attributed to the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov These enzymes are critical for the degradation of the extracellular matrix, a necessary step for cancer cell invasion. nih.gov

Surfactin achieves this by downregulating the expression of MMP-2 and MMP-9. nih.gov The underlying mechanism involves the suppression of several signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the PI3K/Akt/nuclear factor-κB (NF-κB) and activator protein-1 (AP-1)/IL-6 signaling pathways. nih.gov By inhibiting these pathways, surfactin effectively reduces the production of MMPs and consequently hampers the metastatic potential of cancer cells. nih.gov

Elicitation of Plant Defense Responses

Surfactin acts as a microbe-associated molecular pattern (MAMP) that can trigger defense responses in various plants, leading to a state of heightened resistance against pathogens. mdpi.com

Induction of Systemic Resistance (ISR) Pathways in Plants

Surfactin is a known elicitor of Induced Systemic Resistance (ISR), a state of enhanced defensive capacity in plants against a broad spectrum of pathogens. mdpi.comconicet.gov.arpsu.edu This response is systemic, meaning the entire plant becomes more resistant, not just the site of application. The ISR triggered by surfactin has been observed in various plant species, including tomato, tobacco, bean, beet, and wheat. mdpi.com

The mechanism of ISR often involves priming, where the plant is conditioned to respond more quickly and strongly to subsequent pathogen attacks. conicet.gov.ar Surfactin treatment can lead to a more robust defense response upon pathogen challenge, characterized by increased peroxidase activity and the deposition of phenolic compounds. conicet.gov.ar Importantly, this induced resistance can be as effective as that provided by living cells of surfactin-producing Bacillus strains. researchgate.net

Modulation of Plant Signaling Cascades and Phytoimmunity Mechanisms

The perception of surfactin by plant cells initiates a cascade of signaling events that activate the plant's immune system. nih.govresearchgate.net While the exact receptor is not fully understood, it is suggested that surfactin may interact directly with the plant cell's plasma membrane. conicet.gov.ar This interaction triggers early defense-related events such as the alkalinization of the extracellular medium, ion fluxes (including Ca2+ influx), and the production of reactive oxygen species (ROS). mdpi.comnih.gov

Stimulation of Defense Enzyme Production (e.g., Phenylalanine Ammonia Lyase)

A key outcome of surfactin-induced signaling is the production of defense-related enzymes. nih.gov One of the most studied of these is Phenylalanine Ammonia Lyase (PAL). mdpi.compsu.edu PAL is a crucial enzyme in the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of defense compounds, including phenolics and phytoalexins. mdpi.com

Studies have shown that treating tobacco cell suspensions with surfactin leads to the stimulation of PAL activity. mdpi.comnih.gov Similarly, in tomato plants, surfactin treatment has been shown to increase the relative gene expression of PAL. psu.edu The increased activity of defense enzymes like PAL contributes directly to the enhanced resistance of the plant against pathogens. frontiersin.org

Inter-Microbial Interactions and Ecological Roles

Surfactin, a lipopeptide biosurfactant produced by various Bacillus species, plays a significant role in mediating complex interactions between microorganisms. Its influence extends to shaping the physical structure of microbial communities and determining the outcomes of competitive encounters, thereby defining the ecological success of the producing organism.

Competitive Exclusion and Antagonistic Effects in Microbial Consortia

Surfactin is a key player in the competitive interactions that occur within microbial consortia, often acting as an antagonistic agent to inhibit the growth and development of competing microorganisms. This provides the producing Bacillus strain with a significant competitive advantage.

The antagonistic activity of surfactin has been documented against a range of bacteria. For example, it can inhibit the multicellular development of Pseudomonas syringae and Ralstonia solanacearum. researchgate.net In co-cultures of Bacillus subtilis and Bacillus simplex, surfactin-containing fractions from B. subtilis led to growth inhibition and cell deformation of B. simplex. researchgate.net Studies have also shown that surfactin can have growth-reducing effects on B. subtilis itself at high concentrations, as well as on Escherichia coli. mdpi.com

Interestingly, some microorganisms have evolved resistance mechanisms to counteract the antagonistic effects of surfactin. For instance, Streptomyces sp. Mg1 can enzymatically hydrolyze surfactin, rendering it inactive. nih.govpnas.org This resistance allows it to continue its development even in the presence of B. subtilis. pnas.org This dynamic interplay of antagonism and resistance highlights the co-evolutionary arms race that can occur within microbial communities.

Surfactin also plays a role in more subtle forms of competition, such as territorial exclusion among closely related Bacillus strains. frontiersin.org It can act as a "public good" that is necessary for collective behaviors like swarming, but its benefits can be contested in mixed-strain populations. nih.govfrontiersin.org

Table 2: Antagonistic Effects of Surfactin in Microbial Consortia

Target Organism Antagonistic Effect Mechanism of Action/Observation
Streptomyces spp. Inhibition of aerial mycelium development. Surfactin disrupts a key developmental stage in these competing bacteria. nih.govasm.org
Bacillus simplex Growth inhibition and cell deformation. Supernatant from B. subtilis containing surfactin induced these effects. researchgate.net
Escherichia coli Growth reduction. High concentrations of surfactin (100 g/L) resulted in a 33% reduction in growth. mdpi.com
Pseudomonas syringae and Ralstonia solanacearum Inhibition of multicellular development. Surfactin interferes with the formation of complex structures in these bacteria. researchgate.net
Phytophthora medicaginis No direct inhibitory effect on mycelial growth. Direct application of surfactin did not inhibit the growth of this oomycete. mdpi.com

Role in Rhizosphere Colonization by Plant Growth-Promoting Rhizobacteria (PGPR)

The ability of Plant Growth-Promoting Rhizobacteria (PGPR), such as Bacillus species, to colonize plant roots is fundamental to their beneficial effects on plant health and growth. Surfactin is a critical factor in this colonization process, facilitating the establishment and persistence of PGPR in the competitive rhizosphere environment. frontiersin.orgfrontiersin.org

One of the primary mechanisms by which surfactin aids in rhizosphere colonization is through its role in biofilm formation. frontiersin.orgasm.org Biofilms are communities of bacteria encased in a self-produced matrix, which provides protection and facilitates attachment to surfaces like plant roots. Surfactin is essential for the development of robust biofilms by Bacillus strains. nih.govresearchgate.net Studies have shown a direct correlation between surfactin production and biofilm-forming capacity. For instance, optimizing culture conditions to increase surfactin yield in Bacillus velezensis BN resulted in a 68.6% increase in biofilm formation. frontiersin.org

Furthermore, surfactin's role in motility is crucial for the initial stages of root colonization, allowing the bacteria to move towards and along the root surface. asm.org The production of surfactin is often stimulated by components of plant root exudates, suggesting a sophisticated interplay where the plant host signals to the beneficial bacteria, which in turn enhances their colonization ability. asm.org For example, pectin, a component of the plant cell wall, has been shown to increase surfactin production in B. velezensis. asm.org

The competitive advantage conferred by surfactin is also vital in the densely populated rhizosphere. By inhibiting the growth of competing microbes, surfactin helps to secure a niche for the producing PGPR. frontiersin.org The successful colonization of the rhizosphere is a prerequisite for the other beneficial activities of PGPR, such as disease suppression and plant growth promotion. frontiersin.org

Table 3: Role of Surfactin in Rhizosphere Colonization

PGPR Strain Plant Key Finding Quantitative Data
Bacillus velezensis BN Potato Enhanced surfactin yield correlated with improved rhizosphere colonization capacity. A 5.94-fold increase in surfactin production was associated with enhanced colonization. frontiersin.orgnih.govresearchgate.netscilit.com
Bacillus velezensis Tomato Surfactin is a key component for optimizing biofilm formation and early root colonization. A surfactin-deficient mutant was more than 3 times less efficient at colonizing tomato roots. asm.org
Bacillus subtilis MBI 600 Cucumber Surfactin production is a key factor in the establishment of PGPR on plant roots. Genome analysis revealed clusters for surfactin production, crucial for root colonization. frontiersin.org
Bacillus atrophaeus 176s Tomato, Lettuce, Sugar Beet Surfactin variants mediate species-specific biofilm formation and root colonization. Differential restoration of biofilm formation in mutants with different surfactin variants. nih.gov

Microbial Production and Bioprocess Optimization of Surfactin

Producer Strain Selection and Engineering for Enhanced Biosynthesis

The foundation of efficient surfactin (B1297464) production lies in the selection of a robust producer strain. This is followed by targeted genetic modifications to channel metabolic resources towards the synthesis of the desired lipopeptide.

The initial step towards developing an overproducing strain is the screening and isolation of naturally high-yielding Bacillus strains from diverse environmental sources. plos.org Common sources for isolation include fermented foods and industrial effluents. oup.com A variety of screening methods are employed to identify potent surfactin producers.

Qualitative and semi-quantitative screening techniques are often used for initial high-throughput assessment. These include:

Hemolytic Activity Assay: This method relies on the blood-lysing (hemolytic) property of surfactin. scielo.sa.cr Strains are cultured on blood agar (B569324) plates, and the formation of a clear zone around a colony indicates biosurfactant production. scielo.sa.crresearchgate.net

Oil Spreading/Misting Method: The ability of a surfactin-containing sample to collapse a droplet of oil on a water surface is a rapid and effective screening indicator. plos.orgoup.com A modified oil-misting method can be adapted for high-throughput screening of thousands of colonies. plos.org

Cetylpyridinium Chloride (CPC)-Bromothymol Blue (BTB) Assay: This colorimetric method allows for the quantification of surfactin in culture supernatants. nih.gov

Following initial screening, promising isolates are subjected to quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) to accurately determine surfactin concentration and isoform distribution. researchgate.net Through such screening efforts, strains like B. subtilis IRB2-A1 have been identified, capable of producing up to 1444.1 mg/L of surfactin from food-related sources. oup.com Similarly, screening of environmental samples led to the identification of novel B. subtilis strains, ps4100 and ps4060, which secreted significantly more surfactin than the reference strain ATCC 21322. plos.org

While screening identifies potent natural producers, metabolic engineering is crucial for pushing production titers to industrially viable levels. These strategies aim to rewire the cell's metabolism to favor surfactin synthesis.

The biosynthesis of surfactin is orchestrated by a large, multi-modular enzyme complex known as non-ribosomal peptide synthetase (NRPS), encoded by the srfA operon (srfAA, srfAB, srfAC, srfAD). frontiersin.orgmdpi.com A critical component for NRPS activity is the phosphopantetheinyl transferase (PPTase) enzyme, encoded by the sfp gene, which converts the NRPS from its inactive apo-form to its active holo-form. frontiersin.org The widely used laboratory strain B. subtilis 168, for instance, has a defective sfp gene and is a non-producer, but its ability to synthesize surfactin can be restored by integrating a functional sfp gene. frontiersin.orgnih.gov

Key genetic manipulation strategies targeting the biosynthetic cluster include:

Promoter Engineering: The native srfA promoter (Psrf) is complexly regulated by quorum sensing, linking surfactin production to cell density. nih.gov To circumvent this and achieve constitutive high-level expression, promoter swapping has been explored. Replacing the native promoter with strong, constitutive promoters can uncouple production from cellular regulation. frontiersin.orgnih.gov

Enhancing Efflux: The accumulation of surfactin can be toxic to the producer cell. mdpi.com Overexpression of dedicated transporter proteins can enhance secretion and alleviate this feedback inhibition. Several transporters, including YerP, YcxA, and KrsE, have been identified and engineered, with overexpression of yerP leading to a 145% increase in surfactin production in one study. frontiersin.orgnih.gov More recently, proteins such as SecA, FtsY, and FtsE have also been implicated in surfactin transport. nih.govsciforum.net

Surfactin is composed of a cyclic heptapeptide (B1575542) and a β-hydroxy fatty acid chain. nih.gov Therefore, increasing the intracellular pools of the constituent amino acids (L-glutamate, L-aspartate, L-leucine, L-valine) and fatty acid precursors is a primary strategy for enhancing yield. nih.govscispace.com

Amino Acid Precursors: Pyruvate serves as a key metabolic node, being a precursor for branched-chain amino acids (BCAAs) like valine and leucine (B10760876). frontiersin.orgfrontiersin.org Strategies to boost amino acid supply include:

Deleting or repressing genes in competing pathways. For example, repressing yrpC or racE, which are involved in L-glutamate metabolism, led to surfactin titers of 0.54 g/L and 0.41 g/L, respectively. scispace.com

Disrupting global regulators like codY, a transcriptional regulator for carbon and nitrogen metabolism, has been shown to increase the availability of BCAAs and subsequently enhance surfactin production. frontiersin.orgmdpi.com

Fatty Acid Precursors: The fatty acid component of surfactin is typically a branched-chain fatty acid derived from BCAA metabolism. nih.gov Enhancing the supply of these precursors is critical. nih.gov Engineering efforts include:

Overexpression of the branched-chain α-keto acid dehydrogenase complex (BKD) to increase the supply of branched-chain α-ketoacyl-CoA. nih.gov

Enhancing the synthesis of malonyl-ACP, a key building block for fatty acids. frontiersin.orgnih.gov

Overexpression of the entire fatty acid synthase complex. frontiersin.org

Introducing heterologous enzymes, such as the medium-chain acyl-ACP thioesterase (BTE) from Umbellularia californica, which can channel fatty acid precursors towards a specific chain length. nih.gov

Bacillus cells have the genetic capacity to produce a wide array of secondary metabolites, such as other lipopeptides (plipastatin, fengycin) and polyketides, which compete with surfactin for the same precursors. frontiersin.org Deleting the biosynthetic gene clusters for these competing molecules can redirect metabolic flux towards surfactin.

Key targets for disruption include:

Plipastatin (B1233955) and Bacilysin Operons: Deletion of the pps operon (plipastatin) and the pks operon (polyketide) has been shown to successfully increase surfactin production. frontiersin.orgnih.govrsc.org

Biofilm and Sporulation Genes: As biofilm formation and sporulation are resource-intensive processes, deleting genes related to these functions can extend the productive phase of the cells and make more resources available for surfactin synthesis. frontiersin.orgnih.gov For instance, a systematic engineering approach that included deleting biofilm-related genes and other NRPS/PKS pathways (representing 3.8% of the total genome) resulted in a 3.3-fold increase in the surfactin titer. nih.gov

The functional properties of surfactin are heavily influenced by the length and branching of its fatty acid tail and variations in its peptide ring. nih.gov This creates a family of isoforms, such as C13, C14, and C15 surfactin. researchgate.net Rational design allows for the targeted production of specific isoforms with desired characteristics.

Strategies for isoform-specific production often focus on manipulating the fatty acid precursor pool:

Targeting the bkd Operon: The bkd operon is involved in the degradation of BCAAs into fatty acid precursors. Modulating the expression of genes within this operon, such as lpdV, can alter the availability of specific branched-chain starters. Disruption of lpdV was shown to result in a 2.5-fold increase in C14-type surfactin. nih.govresearchgate.net Similarly, inhibiting bkdAA and bkdAB not only improved total surfactin production but also increased the proportion of C14 isoforms. scispace.commdpi.com

Overexpression of Thioesterase: Engineering B. subtilis to overexpress the thioesterase BTE from Umbellularia californica was found to significantly shift the isoform profile. This strategy increased the proportion of nC14-surfactin by 6.4 times compared to the control strain. nih.gov

The table below summarizes the impact of various metabolic engineering strategies on surfactin production and isoform distribution.

Engineering Strategy Target Gene(s)/Pathway Host Strain Effect on Surfactin Production Key Finding Reference(s)
Restore Biosynthesis Integrate functional sfp geneB. subtilis 168Enabled surfactin production (0.4 g/L)Essential for activating the NRPS enzyme complex. nih.gov
Enhance Efflux Overexpress transporter gene yerPB. subtilis THY-7145% increase in productionReduces product toxicity and feedback inhibition. nih.gov
Disrupt Competition Delete pps (plipastatin) and pks (polyketide) operonsB. subtilis 168Increased surfactin titer by 3.3-foldRedirects precursors from competing pathways. nih.gov
Precursor Supply (Amino Acids) Repress yrpC and racE (L-glutamate metabolism)B. subtilis 168Titer increased to 0.75 g/L (4.69-fold)Increases the pool of essential amino acid precursors. scispace.com
Precursor Supply (Fatty Acids) Overexpress thioesterase BTEB. subtilis 16834% increase in total titer; nC14 isoform increased 6.4-foldChannels fatty acid synthesis toward a specific chain length. nih.gov
Isoform-Specific Design Disrupt lpdV (BCAA degradation)B. subtilis1.4-fold increase in total titerPreferential production of C14 surfactin isoform. researchgate.net

Metabolic Engineering Strategies for Overproduction

Engineering Precursor Supply Pathways and Substrate Channeling

Fermentation Process Optimization for Industrial Scalability

To make surfactin production commercially competitive, meticulous optimization of the fermentation process is essential. This encompasses fine-tuning the nutritional environment of the producing microorganism and precisely controlling the physical conditions within the bioreactor.

The composition of the culture medium is a critical determinant of surfactin yield. The type and concentration of carbon and nitrogen sources, as well as the presence of specific amino acids and metal ions, significantly influence the metabolic pathways leading to surfactin biosynthesis.

Carbon Sources: A variety of carbohydrates have been tested to determine the optimal carbon source for surfactin production. Studies have shown that while glucose is a commonly used and effective carbon source, other sugars like fructose, sucrose, and xylose can also significantly impact the yield and the profile of surfactin variants produced. mdpi.com For instance, in one study with Bacillus velezensis BN, glucose was identified as the optimal carbon source, leading to a 1.13-fold increase in surfactin yield compared to the basal medium. nih.gov Inexpensive carbon sources like molasses have also proven effective, with one study demonstrating it to be the optimal choice, resulting in a significant increase in productivity. abdel-mawgoud.com

Nitrogen Sources: The nature of the nitrogen source plays a pivotal role in surfactin synthesis. Both inorganic and organic nitrogen sources have been investigated. Sodium nitrate (B79036) has been identified as an effective inorganic nitrogen source. abdel-mawgoud.com Among organic sources, beef extract has been shown to increase surfactin yield by 1.61-fold. nih.gov Glutamic acid is another crucial nitrogen source, often used in combination with other components to enhance production. nih.govresearchgate.net The use of nitrate can lead to nitrate-limited growth, a condition that has been found to be beneficial for surfactin production. tandfonline.com

Amino Acids: As surfactin is a lipopeptide, the availability of its constituent amino acids in the medium can directly boost its synthesis. The peptide portion of surfactin is typically composed of L-Aspartic acid, L-Leucine, L-Valine, and L-Glutamic acid. nih.gov Supplementing the culture medium with these amino acids, particularly L-Leucine and L-Aspartic acid, has been shown to significantly stimulate surfactin production, with observed increases of 1.41-fold and 1.40-fold, respectively. nih.gov

Metal Ions: Metal ions act as cofactors for many enzymes involved in the metabolic pathways of Bacillus subtilis, including those responsible for surfactin synthesis. nih.gov Iron (Fe²⁺/Fe³⁺), manganese (Mn²⁺), magnesium (Mg²⁺), and potassium (K⁺) are particularly important. mdpi.com The addition of iron and manganese salts has been reported to enhance surfactin yield. mdpi.com Specifically, optimizing the concentration of Mn²⁺ has been shown to improve nitrogen utilization and subsequently increase surfactin production. tandfonline.com One study found that the addition of Mn²⁺ led to a 1.22-fold increase in surfactin yield. nih.gov The optimal concentrations of ions like ZnSO₄·7H₂O, FeCl₃·6H₂O, and MnSO₄·H₂O have been determined to significantly boost production. abdel-mawgoud.com

Table 1: Effect of Culture Medium Components on Surfactin Yield
Component CategoryComponentOrganismFold Increase in YieldReference
Carbon Source GlucoseBacillus velezensis BN1.13 nih.gov
MolassesBacillus subtilis BS53.00 abdel-mawgoud.com
Nitrogen Source Beef ExtractBacillus velezensis BN1.61 nih.gov
Sodium NitrateBacillus subtilis BS5N/A abdel-mawgoud.com
Amino Acid L-LeucineBacillus velezensis BN1.41 nih.gov
L-Aspartic AcidBacillus velezensis BN1.40 nih.gov
Metal Ion Mn²⁺Bacillus velezensis BN1.22 nih.gov

N/A - Data not presented as a fold increase but identified as optimal.

The physical environment within the bioreactor must be tightly controlled to ensure optimal growth of the microorganism and efficient surfactin production. Key parameters include pH, temperature, aeration, and dissolved oxygen.

pH: The pH of the culture medium affects nutrient availability and enzyme activity. For surfactin production, a slightly acidic to neutral initial pH is generally favored. Studies have reported optimal pH ranges between 6.5 and 7.0. abdel-mawgoud.comftb.com.hr For instance, a pH of 6.75 was found to be optimal for B. subtilis DSM 3256. ftb.com.hr In another study, maintaining the pH at 7.0 in a 5 L fermenter was a key condition for production. nih.govscispace.com

Temperature: Temperature influences microbial growth rate and enzyme kinetics. The optimal temperature for surfactin production is typically in the mesophilic range. An optimal temperature of 30°C was identified for B. subtilis isolate BS5. abdel-mawgoud.com Another study found the maximum production for B. subtilis DSM 3256 occurred at 37.4°C. ftb.com.hr More recent research with B. subtilis YPS-32 determined a higher optimal temperature of 42.9°C. nih.govresearchgate.net

Aeration and Dissolved Oxygen (DO): Aeration is critical for supplying oxygen to the aerobic Bacillus species and for mixing the culture medium. The dissolved oxygen level is a crucial factor, as its depletion can limit cell growth and product formation. ftb.com.hr Increased dissolved oxygen at higher agitation rates can positively impact surfactin production, but excessive agitation (e.g., above 250 rpm) can lead to detrimental foam formation, which in turn reduces oxygen transfer. ftb.com.hr The oxygen volumetric mass transfer coefficient (KLa) is a key parameter, with studies indicating a strong correlation between KLa and surfactin productivity. ftb.com.hrresearchgate.net For example, a maximum production of 6.55 g/L was achieved with an aeration rate of 1.5 vvm and an agitation of 300 rpm. ftb.com.hr During this fermentation, the DO dropped from 70% to near zero during the exponential growth phase before rising again. ftb.com.hr

Table 2: Optimal Environmental Conditions for Surfactin Production
ParameterOrganismOptimal Value/RangeReference
pH Bacillus subtilis DSM 32566.75 ftb.com.hr
Bacillus subtilis isolate BS56.5 - 6.8 abdel-mawgoud.com
B. subtilis YPS-327.0 (maintained) nih.govscispace.com
Temperature Bacillus subtilis isolate BS530°C abdel-mawgoud.com
Bacillus subtilis DSM 325637.4°C ftb.com.hr
B. subtilis YPS-3242.9°C nih.govresearchgate.net
Aeration/Agitation Bacillus subtilis ATCC 213321.5 vvm / 300 rpm ftb.com.hr
Bacillus subtilis DSM 32560.75 vvm / 140 rpm ftb.com.hr

Standard stirred-tank reactors are commonly used for surfactin production, but the process is plagued by excessive foam formation due to the product's surface-active nature. nih.govresearcher.life This foam can lead to loss of culture volume and contamination risks. ispe.org To mitigate this, innovative bioreactor designs and operational strategies have been developed.

Foam Reflux and Fractionation: A common strategy is to integrate the bioreactor with a foam collection system. researchgate.net In a foam reflux setup, the foam that is generated is collected and the collapsed liquid, rich in cells and product, is returned to the fermenter. scispace.comresearchgate.net This not only controls the foam but can also concentrate the product. Foam fractionation deliberately uses the foam to separate and collect the surfactin from the bulk liquid, which can be an effective initial step in downstream processing. researcher.life A modified bioreactor design incorporating a foam collector connected to the gas effluent and a cell recycler has been shown to support high surfactin production (6.55 g/L) without the need for chemical antifoaming agents. ftb.com.hr

Two-Compartment Bioreactors: Another advanced approach is the use of two-compartment biofilm bioreactors. nih.govnih.gov These systems typically consist of a stirred tank reactor coupled with a second compartment, such as a trickle-bed reactor, which contains a structured packing material for biofilm formation. nih.gov This design encourages the producing cells to grow as a stable biofilm, which provides process stability through cell immobilization and helps to avoid the issue of foam formation. nih.gov By operating in a continuous mode with a high dilution rate, planktonic (free-floating) cells can be washed out, simplifying the downstream processing of the secreted surfactin. nih.gov

Environmental Condition Control (pH, Temperature, Aeration, Dissolved Oxygen)

Utilization of Sustainable Substrates and Waste Valorization for Cost Reduction

A major bottleneck for the commercialization of biosurfactants is the high cost of the fermentation medium, which can account for up to 50% of the total production cost. researchgate.netscielo.br A key strategy to overcome this is the use of inexpensive, renewable, and readily available agro-industrial wastes as substrates. researchgate.netfrontiersin.org This approach not only reduces production costs but also contributes to a circular economy by valorizing waste streams. frontiersin.orgresearchgate.net

A wide range of waste materials have been successfully used for surfactin production. These substrates are typically rich in carbohydrates or lipids that can be metabolized by Bacillus subtilis. nih.gov Examples of effective waste substrates include:

Potato Process Effluent: This wastewater, rich in starch, has been used as an inexpensive medium for B. subtilis to produce surfactin. researchgate.net

Molasses: A byproduct of sugar refining, molasses is a rich source of sugars and has been shown to be an excellent and economical substrate for surfactin production. abdel-mawgoud.comscielo.brnih.gov

Cassava Wastewater: This effluent from cassava processing is another carbohydrate-rich substrate that has proven effective for biosurfactant production. scielo.brrsdjournal.org

Crude Glycerol (B35011): A major byproduct of biodiesel production, crude glycerol can be used as a low-cost carbon source. mdpi.com One study reported a surfactin yield of about 2.8 g/L using soap-derived waste glycerol. mdpi.com

Other Agro-industrial Wastes: Various other wastes such as corn steep liquor, soybean meal, wheat bran, and effluents from the food and distillery industries are potential feedstocks. frontiersin.orgnih.govrsdjournal.orgresearchgate.net

The use of these waste materials can significantly lower the raw material costs. For example, using molasses has been estimated to reduce medium preparation costs by 60-80%. nih.gov While the utilization of waste presents a sustainable and cost-effective solution, it may require additional pretreatment steps to prepare the feedstock for fermentation. frontiersin.org Nevertheless, the valorization of agro-industrial waste is a highly promising route toward economically viable and environmentally friendly surfactin production. researchgate.netresearchgate.net

Table 3: Examples of Sustainable Substrates for Surfactin Production
SubstrateProducing OrganismReported YieldReference
Potato Process EffluentBacillus subtilis1.1 g/L ftb.com.hr
Cassava WastewaterBacillus sp.Surface tension reduction to ~26 mN/m scielo.br
Soap-Derived Crude GlycerolBacillus subtilis #309~2.8 g/L mdpi.com
Molasses & Soybean MealB. subtilis YPS-322.39 g/L (in fermenter) researchgate.netscispace.com
Fish Peptone (from tuna waste)Bacillus sp.N/A researchgate.net

N/A - Yield not specified in g/L, but substrate was shown to be effective.

Advanced Analytical and Research Methodologies for Surfactin Studies

Chromatographic Separation and Characterization

Chromatographic techniques are fundamental in the initial separation and characterization of surfactin (B1297464) and its homologs from complex mixtures.

High-Performance Liquid Chromatography (HPLC-UV/MS) for Identification and Quantification of Surfactin and its Homologs

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of surfactin. nih.gov When coupled with a UV detector, HPLC allows for the separation and initial quantification of different surfactin fractions. researchgate.net The technique separates components based on their interaction with a stationary phase, often a C18 reverse-phase column, and a mobile phase. nih.govresearchgate.net The separated components are then detected by their UV absorbance, providing a chromatogram with distinct peaks corresponding to different surfactin homologs. researchgate.netmpi-bremen.de

For more definitive identification and robust quantification, HPLC is often coupled with Mass Spectrometry (HPLC-MS). This hyphenated technique provides the retention time of a surfactin homolog from the HPLC, along with its mass-to-charge ratio (m/z) from the MS, allowing for precise identification and quantification of individual components even in complex samples. mpi-bremen.defrontiersin.org Ultra-High-Performance Liquid Chromatography (UHPLC), a variant of HPLC, offers higher resolution and faster analysis times, and when coupled with high-resolution mass spectrometry (HRMS), it enables the characterization of novel surfactin homologs. nih.govnih.gov

Table 1: HPLC-UV/MS Data for Surfactin Homologs

Homolog Retention Time (min) [M+H]⁺ (m/z) Reference
Surfactin C₁₂ Not specified Not specified nih.gov
Surfactin C₁₃ Not specified 1030 nih.gov
Surfactin C₁₄ Not specified 1044 nih.gov
Surfactin C₁₅ Not specified 1058 nih.gov
Surfactin C₁₆ Not specified 1072 nih.gov

This table is representative and values may vary based on specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed Structural Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the in-depth structural analysis of surfactin. frontiersin.org This technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. frontiersin.orgnih.gov Reversed-phase (RP) chromatography is a commonly employed LC method for separating surfactin congeners. frontiersin.org

Following separation, the eluted compounds are ionized and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is then often employed to further fragment the parent ions, providing detailed structural information. nih.gov The fragmentation patterns can reveal the amino acid sequence of the peptide ring and the structure of the fatty acid chain. nih.gov LC-MS/MS has been instrumental in identifying different surfactin variants, including those with amino acid substitutions (e.g., valine, isoleucine, or leucine (B10760876) at position 4) and variations in the β-hydroxy fatty acid chain length (from C13 to C17). nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the volatile and semi-volatile components of a sample. thermofisher.com In the context of surfactin analysis, GC-MS is particularly useful for determining the composition of the fatty acid chains after hydrolysis of the lipopeptide. nih.gov

The process involves hydrolyzing the surfactin to break the ester and peptide bonds, followed by derivatization of the resulting fatty acids and amino acids to make them volatile. nih.gov These derivatives are then separated by the gas chromatograph based on their boiling points and polarities and subsequently identified by the mass spectrometer. nih.govthermofisher.com This method allows for the quantitative determination of the different fatty acid isoforms present in a surfactin sample, providing insights into the heterogeneity of the produced lipopeptides. nih.gov For instance, GC-MS analysis has been used to determine the mole fractions of surfactin isoforms with fatty acid chains ranging from C12 to C16. nih.gov

Table 2: Surfactin Isoform Distribution Determined by GC-MS

Fatty Acid Chain Mole Fraction (%) Reference
n-C₁₂ 0.32 nih.gov
iso-C₁₃ 4.89 nih.gov
anteiso-C₁₃ 6.27 nih.gov
iso-C₁₄ 23.05 nih.gov
n-C₁₄ 8.95 nih.gov
iso-C₁₅ 17.69 nih.gov
anteiso-C₁₅ 38.69 nih.gov
iso-C₁₆ 0.07 nih.gov
n-C₁₆ 0.07 nih.gov

Data from a study on surfactin produced by Bacillus subtilis HSO 121. nih.gov

Spectroscopic Techniques for Structural Elucidation and Molecular Interactions

Spectroscopic techniques provide detailed information about the molecular structure and interactions of surfactin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. fepbl.commdpi.com For surfactin, NMR studies, particularly in micellar media like sodium dodecyl sulfate (B86663) (SDS), have been crucial for determining its conformation. nih.gov These studies have revealed that surfactin adopts an amphiphilic structure where the two negatively charged amino acid side chains form a polar head, while the hydrophobic side chains and the fatty acid tail form a nonpolar region. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are essential for assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms. mdpi.comtandfonline.com Furthermore, ¹⁵N relaxation studies can provide insights into the dynamic properties of the molecule, revealing conformational exchange processes, especially around the fatty acid chain when surfactin is in a micellar environment. nih.gov

Mass Spectrometry (MS and MALDI-TOF MS) for Product Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of surfactin and its homologs. nih.govmicropspbgmu.ru It measures the mass-to-charge ratio (m/z) of ionized molecules. micropspbgmu.ru

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a particularly effective method for the rapid characterization of lipopeptides like surfactin. frontiersin.org In this technique, the sample is co-crystallized with a matrix and then irradiated with a laser, causing desorption and ionization. shimadzu.com The resulting ions are then separated based on their time of flight to the detector. frontiersin.org MALDI-TOF MS can be used to determine the molecular mass of intact surfactin molecules and can even be applied to crude culture extracts or whole microbial cells for rapid screening. frontiersin.orgshimadzu.com Surfactins are typically detected in the m/z range of 1000–1100. frontiersin.org

Tandem MS (MS/MS) capabilities, often available in MALDI-TOF instruments (MALDI-TOF/TOF), allow for the fragmentation of selected ions to determine the amino acid sequence of the peptide portion of surfactin without the need for prior hydrolysis. nih.govfrontiersin.org This makes it a powerful tool for identifying closely related lipopeptide variants within a complex mixture. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Surfactin
Surfactin C2
Sodium dodecyl sulfate
Valine
Isoleucine
Leucine
Helium
Hydrogen
Nitrogen
Acetonitrile

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Molecular Modeling and Simulation Approaches

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique is widely used to understand the interaction between a ligand, such as surfactin, and a target protein or receptor at the molecular level. nih.gov For surfactin, docking simulations provide critical insights into its mechanism of action by identifying potential binding sites and characterizing the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov

Molecular docking studies have been employed to explore surfactin's interactions with a range of biological targets. For example, simulations have investigated the binding of surfactin to enzymes, which is relevant to its antimicrobial properties. researchgate.net Docking studies revealed that surfactin could bind to the N-terminal dimerization interface of the Hsp90 protein from the cyanobacterium Synechococcus elongatus, suggesting a molecular basis for its species-selective inhibitory activity. nih.gov In other studies, docking has been used to predict the binding of surfactin to viral proteins, such as HIV reverse transcriptase (HIV-RT), and other microbial enzymes like glucosamine-6-P synthase, highlighting its potential as a therapeutic agent. researchgate.netfrontiersin.org These simulations help elucidate how surfactin interferes with the biological functions of its targets, which can include disrupting metabolic pathways or inhibiting viral replication. mdpi.com

Table 3: Examples of this compound Target Interactions Predicted by Molecular Docking

Target Protein Organism/Virus Predicted Binding Site / Interacting Domain Key Interactions Reference
Hsp90 ATPase Synechococcus elongatus N-terminal dimerization interface Not specified nih.gov
HIV Reverse Transcriptase (HIV-RT) Human Immunodeficiency Virus Not specified; low energy complex formed Not specified frontiersin.org
Exo-1,3-beta-glucanase Fungus (generic) Active site/surface Surface interactions researchgate.net
Glucosamine-6-P synthase Bacterium (generic) Active site/surface Spatial binding patterns researchgate.net
Surfactant Protein D (SP-D) Human Carbohydrate Recognition Domain (CRD) Interactions with glycans plos.org

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. kemdikbud.go.id This approach provides a detailed, atomic-level view of the behavior of systems, making it invaluable for elucidating the interfacial behavior of surfactants like surfactin and understanding their mechanisms of action. nih.govbrieflands.com MD simulations can model surfactin's self-assembly in water, its adsorption at interfaces (e.g., air-water or oil-water), and its interaction with lipid bilayer membranes. nih.govmdpi.comrsc.org

MD simulations have been used to study the behavior of a surfactin monolayer at an air-water interface, showing that packed structures are stabilized by both intra- and inter-molecular hydrogen bonds, which favor a β-sheet organization. nih.gov When studying surfactin's interaction with cell membranes, simulations can differentiate its behavior with various lipid compositions, such as models for prokaryotic (e.g., POPG) and eukaryotic (e.g., POPC) membranes. brieflands.com Studies have shown that surfactin has a greater tendency to interact with and destabilize negatively charged POPG bilayers compared to zwitterionic POPC bilayers. brieflands.com This suggests that surfactin acts by modifying the bulk physical properties of the membrane. brieflands.com The simulations reveal that surfactin binds peripherally to both membrane types but does not deeply penetrate within the typical simulation timescale, instead destabilizing the membrane structure from the surface. brieflands.com This information is crucial for understanding its selective antimicrobial activity.

Table 4: Key Findings from Molecular Dynamics (MD) Simulations of Surfactin

Simulation System Key Finding Mechanism Elucidated Reference
Surfactin monolayer at air-water interface Formation of packed structures stabilized by intra- and inter-molecular H-bonds. Self-assembly and structural organization at interfaces. nih.gov
Surfactin self-assembly in water Analysis of micelle structural organization and behavior. Micellization process. nih.gov
Surfactin with POPC (eukaryotic model) and POPG (prokaryotic model) membranes Binds peripherally to both; stronger interaction with and destabilization of POPG. Selective membrane disruption; modification of bulk membrane properties. brieflands.com
Surfactin interaction with amyloid β-peptide Forms stable hydrogen bonds with residues involved in amyloid aggregation. Inhibition of amyloid plaque formation. nih.gov
Surfactant interaction with CO₂ Investigation of interactions between CO₂ and surfactant molecules. Mechanism of CO₂ foaming agents. mdpi.com

Molecular Docking for Target Interaction Prediction

Biophysical Characterization of Membrane Interactions

Vesicle leakage assays are a fundamental biophysical method used to quantify the ability of a substance to permeabilize lipid membranes. mdpi.com These assays typically employ large unilamellar vesicles (LUVs) loaded with a fluorescent dye, such as calcein (B42510) or 5(6)-carboxyfluorescein, at a high, self-quenching concentration. acs.orgrsc.org When the membrane integrity is compromised by an interacting agent like surfactin, the encapsulated dye is released into the surrounding buffer. acs.org This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence intensity, which is proportional to the extent of membrane leakage. acs.orgnih.gov

These assays have been critical in characterizing the membrane-disrupting activity of surfactin. mdpi.com The degree of leakage induced by surfactin depends on several factors, including the surfactin-to-lipid ratio and the composition of the lipid vesicle. mdpi.comnih.gov For example, leakage induced by surfactin is often minimal at low concentrations but increases sharply once a threshold concentration is reached, which can correspond to the saturation of the membrane and the onset of membrane solubilization into mixed micelles. mdpi.com

The lipid composition of the target membrane significantly influences surfactin's activity. Vesicle leakage assays have shown that the presence of certain lipids can either enhance or inhibit surfactin's permeabilizing effects. nih.gov For instance, the presence of anionic lipids like phosphatidylglycerol (PG) can increase surfactin activity, possibly due to favorable electrostatic interactions with the anionic surfactin molecule. nih.gov Conversely, the inclusion of cholesterol in the membrane can inhibit leakage, indicating that membrane fluidity and lipid packing play a crucial role. nih.gov These findings help explain the biological selectivity of surfactin and its potent fungicidal and antibacterial properties, which are primarily mediated by its ability to permeabilize cellular membranes. nih.gov

Table 5: Findings from Vesicle Leakage Assays with Surfactin

Vesicle Composition Fluorescent Probe Key Finding Implication Reference
Lecithin vesicles Not specified Ionized surfactin induces leakage, which is enhanced by Ca²⁺. Electrostatic interactions are critical for membrane disruption. nih.gov
DPPC:POPG (7:3) Calcein Surfactin induces leakage; a sharp increase is observed near the theoretical saturation ratio (R_b ≈ 0.2). Leakage is concentration-dependent and linked to membrane saturation and solubilization. mdpi.com
PC vesicles Calcein / Carboxyfluorescein Leakage is little affected by sterols (cholesterol, ergosterol) or PE lipids. Surfactin is less selective in its membrane disruption compared to other lipopeptides like fengycin. nih.gov
PC vesicles with PG Calcein / Carboxyfluorescein PG lipids increased surfactin-induced leakage and changed the mechanism to all-or-none. Anionic lipids in the target membrane enhance surfactin's activity. nih.gov
DOPC/DOPE vesicles Calcein Surfactin addition leads to rapid release of calcein. Demonstrates the fundamental surfactant property of membrane permeabilization. acs.org

Atomic Force Microscopy (AFM) for Membrane Morphology Studies

Atomic Force Microscopy (AFM) has proven to be a powerful technique for investigating the effects of surfactin on the morphology and mechanical properties of lipid membranes at the nanoscale. nih.gov This high-resolution imaging tool allows for the direct visualization of membrane surfaces, providing detailed insights into how surfactin interacts with and alters lipid bilayers.

Studies utilizing AFM have revealed that surfactin's impact on membrane structure is highly dependent on its concentration. At concentrations below its critical micelle concentration (CMC), surfactin has been observed to insert primarily at the boundaries between different lipid domains, such as the interface of gel and fluid phases in a mixed lipid monolayer. researchgate.netnih.gov This insertion can lead to an inhibition of phase separation and an increase in the stiffness of the bilayer without causing large-scale morphological changes. researchgate.net

As the concentration of surfactin approaches its CMC, AFM imaging has shown that it can selectively solubilize the more fluid phospholipid phases, while simultaneously increasing the order in the remaining parts of the lipid bilayer. researchgate.net At concentrations exceeding the CMC, surfactin can cause the complete dissolution of both fluid and rigid bilayer structures, leading to the formation of mixed micelles and other aggregates with a broad size distribution. researchgate.net

Tapping mode AFM and force modulation microscopy have been employed to probe the mechanical properties of phase-separated lipid monolayers containing surfactin. nih.gov These studies have highlighted the differences in organization between surfactin, which forms a loose, liquid-like two-dimensional structure, and lipids like dipalmitoylphosphatidylcholine (DPPC), which form a more tightly packed, solid-like organization. nih.gov This difference in molecular arrangement results in significant contrast in AFM height and phase images, allowing for the clear distinction between surfactin-rich and lipid-rich domains. nih.gov

The following table summarizes key findings from AFM studies on surfactin-membrane interactions:

Surfactin Concentration RangeObserved Effect on Membrane MorphologyReference
Below CMCInsertion at domain boundaries, inhibition of phase separation, stiffening of the bilayer. researchgate.net
Near CMCSolubilization of the fluid lipid phase, increased order in the remaining bilayer. researchgate.net
Above CMCDissolution of the bilayer into mixed micelles and other varied structures. researchgate.net

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of small particles and aggregates in suspension. wikipedia.org In the context of surfactin research, DLS is instrumental in characterizing the size and polydispersity of surfactin micelles and surfactin-lipid aggregates in aqueous solutions. researchgate.netnih.gov

The technique works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. mdpi.com Smaller particles move more rapidly, leading to faster fluctuations in scattered light, which allows for the calculation of their hydrodynamic radius. wikipedia.org

DLS studies have been crucial in understanding the aggregation behavior of surfactin. For instance, at concentrations above its CMC, surfactin self-assembles into micelles. DLS can determine the average size and size distribution of these micelles. Furthermore, when surfactin interacts with lipid membranes, DLS can monitor the formation of various aggregates, from small mixed micelles to larger, more complex structures. researchgate.net

Research has shown that at high concentrations, surfactin can dissolve lipid bilayers into mixed micelles and other structures that exhibit a wide size distribution, a phenomenon that can be effectively monitored using DLS. researchgate.net The ability to measure a large number of particles simultaneously makes DLS a representative method for determining size distribution. mdpi.com However, it is important to consider sample concentration, as high concentrations can lead to multiple scattering events and potential underestimation of particle size. mdpi.com

The table below illustrates the application of DLS in characterizing surfactin-related aggregates:

ApplicationInformation ObtainedSignificanceReference
Micelle CharacterizationAverage size and polydispersity of surfactin micelles.Understanding the self-assembly properties of surfactin above its CMC. wikipedia.org
Membrane Interaction StudiesSize distribution of aggregates formed upon interaction with lipid vesicles.Elucidating the mechanisms of membrane disruption and solubilization by surfactin. researchgate.net
Protein Aggregation StudiesDetection and quantification of protein aggregates induced by various factors.Assessing the stability of proteins in the presence of surfactants like surfactin. horiba.com

Fluorescence Spectroscopy for Membrane Probing (e.g., Laurdan, DPH)

Fluorescence spectroscopy is a highly sensitive method used to investigate the interactions between surfactin and lipid membranes by employing fluorescent probes that report on their local environment. Probes like Laurdan and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are particularly valuable as they locate at different positions within the lipid bilayer, providing complementary information about membrane properties. nih.gov

Laurdan , a fluorescent probe sensitive to the polarity of its environment, is often used to assess the degree of water penetration into the lipid bilayer. acs.org It positions itself at the hydrophobic-hydrophilic interface of the membrane. nih.gov Changes in the emission spectrum of Laurdan, often quantified by the Generalized Polarization (GP) value, reflect alterations in membrane hydration and lipid packing. acs.org Studies have shown that the interaction of surfactin with membranes can alter Laurdan's fluorescence, indicating changes in the interfacial region of the bilayer. researchgate.net

DPH is a hydrophobic probe that embeds deep within the acyl chain core of the lipid bilayer. nih.gov Its fluorescence anisotropy provides a measure of the rotational mobility of the probe, which is related to the "fluidity" or order of the lipid acyl chains. nih.gov An increase in DPH anisotropy suggests a more ordered or rigid environment, while a decrease indicates a more fluid state. Research has demonstrated that surfactin can influence the fluorescence anisotropy of DPH, suggesting that it perturbs the hydrophobic core of the membrane. researchgate.netnih.gov

The following table summarizes the use of Laurdan and DPH in surfactin-membrane studies:

Fluorescent ProbeLocation in MembraneProperty MeasuredInformation Gained on Surfactin InteractionReference
LaurdanHydrophobic-hydrophilic interfaceMembrane polarity/hydration (via Generalized Polarization)Changes in water penetration and lipid packing at the membrane interface. researchgate.netacs.org
DPHDeep hydrophobic coreMembrane fluidity/order (via fluorescence anisotropy)Alterations in the order and dynamics of the lipid acyl chains. researchgate.netnih.govnih.gov

Genetic and Molecular Biology Techniques

Polymerase Chain Reaction (PCR) and Quantitative RT-PCR (qRT-PCR) for Gene Detection and Expression Analysis

Polymerase Chain Reaction (PCR) and its quantitative version, Reverse Transcription PCR (qRT-PCR), are fundamental tools for studying the genetic basis of surfactin production. wikipedia.org These techniques allow for the detection and quantification of the genes responsible for surfactin biosynthesis, primarily the srfA operon.

PCR is used to amplify specific DNA sequences, making it an effective method for confirming the presence of the surfactin biosynthesis genes in a bacterial strain. nih.gov By designing primers that target specific regions of the srfA operon, researchers can quickly screen different bacterial isolates for their potential to produce surfactin.

qRT-PCR extends the capabilities of PCR by allowing for the quantification of gene expression levels. thermofisher.com This is achieved by first reverse transcribing the messenger RNA (mRNA) from the genes of interest into complementary DNA (cDNA), which is then used as a template for quantitative PCR. wikipedia.org By measuring the amount of amplified product in real-time, qRT-PCR provides a sensitive measure of the transcriptional activity of the surfactin biosynthesis genes under different conditions or in genetically modified strains. thermofisher.com This technique is invaluable for understanding the regulatory networks that control surfactin production and for evaluating the success of metabolic engineering strategies aimed at enhancing surfactin yields. For example, qRT-PCR can be used to assess how the deletion of regulatory genes or the introduction of new promoters affects the expression of the srfA operon.

The table below outlines the applications of PCR and qRT-PCR in surfactin research:

TechniquePrimary FunctionApplication in Surfactin ResearchReference
PCRDetection of specific DNA sequences.Screening bacterial strains for the presence of surfactin biosynthesis genes (e.g., srfA operon). nih.gov
qRT-PCRQuantification of gene expression levels.Measuring the transcriptional activity of surfactin genes to understand regulation and evaluate strain engineering efforts. thermofisher.com

Gene Cloning, Deletion, and Overexpression Strategies for Strain Engineering

Genetic engineering techniques such as gene cloning, deletion, and overexpression are central to the development of microbial strains with enhanced surfactin production capabilities. These strategies focus on manipulating the genetic makeup of host organisms, typically Bacillus subtilis, to optimize the metabolic pathways leading to surfactin biosynthesis.

Gene Cloning involves isolating and making copies of a specific gene, often to insert it into a different host or to modify it. In the context of surfactin, the sfp gene, which encodes the phosphopantetheinyl transferase required for the activation of the surfactin synthetase, is a common target for cloning. nih.gov For instance, a functional sfp gene can be cloned and introduced into B. subtilis 168, a strain that has a natural mutation in this gene, to restore its ability to produce surfactin. nih.gov

Gene Deletion or "knockout" strategies aim to remove genes that either compete for precursors needed for surfactin synthesis or that negatively regulate its production. For example, genes encoding for the production of other secondary metabolites, like plipastatin (B1233955) (ppsD), can be deleted to redirect metabolic flux towards surfactin. nih.gov Similarly, deleting regulatory genes that repress surfactin synthesis, such as codY, has been shown to increase surfactin titers. nih.gov

Overexpression Strategies involve increasing the expression of key genes to boost the output of a metabolic pathway. This is often achieved by placing the target gene under the control of a strong, constitutive promoter. Overexpressing the sfp gene is a common strategy to ensure that the surfactin synthetase is fully activated. frontiersin.org Additionally, overexpressing genes involved in the supply of fatty acid or amino acid precursors can also enhance surfactin yields.

The following table provides examples of gene manipulation strategies for enhancing surfactin production:

StrategyTarget Gene(s)PurposeOutcomeReference
Gene Cloning/OverexpressionsfpRestore or enhance the activity of phosphopantetheinyl transferase.Enables or increases surfactin synthesis. nih.govfrontiersin.org
Gene DeletionppsD (plipastatin synthase)Reduce competition for common precursors.Potentially increases surfactin yield. nih.gov
Gene DeletioncodY (global transcriptional regulator)Relieve repression of the srfA operon.Enhanced surfactin production. nih.gov
Gene Deletionspo0A, abrB (sporulation and transition state regulators)Alter cell differentiation processes to favor surfactin production.Significantly increased surfactin titers in fed-batch cultivations. nih.gov

Comparative Genomics and Biosynthetic Gene Cluster Analysis

Comparative genomics is a powerful approach that involves comparing the complete genome sequences of different bacterial strains to identify genetic differences and similarities. This method, combined with the analysis of biosynthetic gene clusters (BGCs), provides significant insights into the potential of a strain to produce secondary metabolites like surfactin.

The biosynthesis of surfactin is directed by a large non-ribosomal peptide synthetase (NRPS) complex encoded by the srfA operon, which is a prominent BGC. By using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), researchers can mine bacterial genomes for BGCs and compare them across different strains and species. frontiersin.org

Comparative genomic analyses of various Bacillus species, particularly Bacillus velezensis, have revealed a rich diversity of BGCs, including those for surfactin, fengycin, bacillomycin (B12659051), and various polyketides. frontiersin.orgasm.org These studies often compare the BGCs of a novel isolate to those of well-characterized strains like B. velezensis FZB42 or B. subtilis 168. frontiersin.orgmdpi.com Such comparisons can highlight the presence, absence, or variation in the surfactin BGC, which can explain differences in production capabilities. For example, some strains may possess the complete surfactin BGC, while others may have variations or be missing key genes. frontiersin.orgnih.gov

This approach not only confirms the genetic potential for surfactin production but also helps in discovering novel bioactive compounds by identifying uncharacterized BGCs. mdpi.com Furthermore, understanding the genomic context of the surfactin BGC, including its regulatory elements and surrounding genes, can inform strategies for metabolic engineering to improve production.

The table below summarizes findings from comparative genomic analyses related to surfactin:

Strain(s) AnalyzedKey FindingsSignificanceReference
B. velezensis HNA3Identified 12 BGCs, including those for surfactin, fengycin, and bacillomycin D.Revealed the genetic basis for its biocontrol and plant growth-promoting activities. asm.org
B. velezensis HAB-2Identified 13 BGCs; compared the surfactin cluster with other Bacillus strains, noting differences in core genes.Provided strategies for enhancing bacteriostatic ability through understanding of secondary metabolite synthesis. frontiersin.org
B. velezensis BRI3Predicted 13 BGCs, including a surfactin cluster homologous to that in FZB42, and identified two unique BGCs.Highlighted the potential for producing novel antimicrobial compounds in addition to known lipopeptides. mdpi.com
B. subtilis MJ01Compared the surfactin BGC with other strains, observing conserved synteny.Demonstrated the utility of comparative genomics in identifying strains with potential for bioremediation. researchgate.net

Microscopic Techniques for Cellular and Biofilm Analysis

Advanced microscopic techniques are indispensable for elucidating the multifaceted roles of surfactin, from its influence on bacterial community structures to its interactions with cellular membranes. These methodologies provide high-resolution visual data on morphological changes and the spatial dynamics of molecular interactions.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful tool for studying the surface topography of biological samples, making it ideal for analyzing the structural effects of surfactin on bacterial biofilms and colonization patterns. researchgate.netnih.govfrontiersin.org Research has utilized SEM to visualize how surfactin production influences the architecture and stability of biofilms on various surfaces, including plant roots and leaves. mdpi.comsemanticscholar.org

Studies on Bacillus velezensis strains with differing surfactin production levels have employed SEM to observe colonization on tomato plants. mdpi.com The strain with higher surfactin output, BBC047, formed stable and structured biofilms on both root and leaf surfaces. In contrast, the lower-producing strain, BBC023, established stable biofilms only on roots, while appearing as isolated, unstructured populations on leaves. mdpi.comsemanticscholar.org These SEM observations suggest that a certain concentration of surfactin is crucial for forming robust biofilm matrices on aerial plant parts. mdpi.comsemanticscholar.org

Further SEM analysis has investigated the role of the Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme essential for surfactin biosynthesis in Bacillus subtilis. frontiersin.org When the sfp gene was inactivated in B. subtilis, the resulting mutant showed significantly impaired biofilm formation. frontiersin.org Conversely, in Paenibacillus polymyxa, a similar mutation led to the formation of a more porous extracellular matrix, as confirmed by SEM images of colonized wheat roots. frontiersin.org These findings, visualized through SEM, highlight that surfactin's role in biofilm morphology can be species-dependent. frontiersin.org The technique allows researchers to directly observe changes in biofilm integrity, cell aggregation, and matrix porosity, linking surfactin production to the physical characteristics of the microbial community. frontiersin.orgnih.gov

Electron Microscopy for Membrane Interactions

Electron microscopy (EM), including transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-TEM), provides nanoscale resolution to investigate the direct interactions between surfactin and cellular membranes. weizmann.ac.ilresearchgate.net These studies reveal the mechanisms by which surfactin disrupts membrane integrity.

Research combining EM with other biophysical methods has shown that surfactin induces significant destabilization of negatively charged model membranes (liposomes). nih.gov This interaction leads to the transformation of large liposomes into small unilamellar vesicles, a process driven by the insertion of the surfactin molecule into the lipid bilayer followed by electrostatic repulsion between the negatively charged heads of the lipopeptide and the lipids. nih.gov

A TEM method using a negative staining technique has been developed to observe the morphology of surfactin micelles at various concentrations. nih.gov These observations revealed that surfactin self-assembles into different structures depending on its concentration. At low concentrations, it forms spherical micelles. As the concentration increases, these transition into rod-shaped micelles, which can further assemble into more complex layered and ring-like structures at very high concentrations. nih.gov This ability to visualize the supramolecular assemblies of surfactin is crucial for understanding its surfactant properties and mechanism of action. nih.gov

Table 1: Surfactin Micelle Morphology Observed by TEM

Surfactin ConcentrationObserved Micelle MorphologyReference
LowSpherical micelles nih.gov
IncreasedRod-shaped micelles nih.gov
HighComplex rod-shaped-micelle-layers and large ring structures nih.gov

Imaging Mass Spectrometry for Microbial Competition

Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS), is a cutting-edge technique that maps the spatial distribution of molecules, providing chemical information directly from a sample's surface. nih.govmdpi.com This technology has been effectively used to track the production, diffusion, and modification of surfactin during competitive interactions between different microbial species. nih.govnih.govresearchgate.net

In a notable study, MALDI-IMS was used to monitor the interaction between Bacillus subtilis, a surfactin producer, and Streptomyces sp. Mg1. nih.govnih.govresearchgate.net The IMS analysis revealed that as surfactin diffused from the B. subtilis colony towards Streptomyces sp. Mg1, it was chemically modified. nih.govresearchgate.net A spatially localized change in the mass of surfactin was detected, corresponding to an addition of 18 mass units (+18 m/z). nih.govnih.govresearchgate.net This mass shift indicated the hydrolysis of the ester bond in the cyclic structure of surfactin, linearizing the molecule and rendering it inactive. nih.govresearchgate.net This observation demonstrated an enzymatic resistance mechanism by Streptomyces sp. Mg1, which was found to secrete a surfactin hydrolase enzyme. nih.govnih.gov

Table 2: Mass Spectrometry Data for Surfactin Modification during Microbial Competition

CompoundObserved Ion [M+K]+ (m/z)Modified Ion [M+K+H2O]+ (m/z)ModificationReference
C14-Surfactin1060.751078.72Hydrolysis (+18 m/z) researchgate.net
C15-Surfactin1074.761092.81Hydrolysis (+18 m/z) researchgate.net

Another IMS study investigated the competition between B. subtilis and Staphylococcus aureus. ucsd.edu The results showed that the production of surfactin by B. subtilis was directionally increased at the interface between the two competing bacterial colonies. ucsd.edu IMS enables researchers to visualize and quantify the dynamic chemical landscape of microbial interactions, revealing strategies of chemical warfare and defense involving natural products like surfactin. nih.govucsd.edu

Future Research Directions and Unexplored Avenues for Surfactin

Elucidating Novel Biological Targets and Signaling Pathways Beyond Membrane Interactions

While surfactin's ability to interact with and disrupt cell membranes is well-documented, its biological activities likely extend beyond this mechanism. researchgate.netaimspress.com Future investigations should focus on identifying novel intracellular targets and signaling pathways that surfactin (B1297464) modulates. For instance, research could explore its potential to influence gene expression, protein synthesis, or enzymatic activities within target cells. Understanding these alternative mechanisms is crucial, as surfactin has shown a range of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and thrombolytic activities. nih.govaimspress.com

Recent studies have already hinted at more complex interactions. For example, surfactin has been shown to induce apoptosis in fungal cells, suggesting a more nuanced mechanism than simple membrane disruption. mdpi.com Furthermore, its ability to inhibit the growth of certain cancer cells in a dose-dependent manner points towards specific molecular targets that warrant further investigation. nih.gov Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and genetic screening of mutant libraries could be employed to identify surfactin-binding proteins and elucidate their roles in cellular processes. Unraveling these non-membrane-related activities will provide a more comprehensive understanding of surfactin's bioactivity and could open up new therapeutic avenues.

Engineering Designer Surfactin Variants with Tailored Activities through Synthetic Biology

The natural diversity of surfactin, with its various isoforms, provides a foundation for creating novel variants with enhanced or specialized functions. frontiersin.orgnih.gov Synthetic biology and genetic engineering offer powerful tools to rationally design and produce "designer" surfactins. frontiersin.orgnih.gov By modifying the non-ribosomal peptide synthetase (NRPS) enzymes responsible for surfactin biosynthesis, researchers can alter the amino acid sequence or the fatty acid chain length of the molecule. frontiersin.orgresearchgate.net

The primary goals of engineering surfactin variants include:

Reducing toxicity: While a potent biosurfactant, surfactin's cytotoxicity at high concentrations can be a limitation. researchgate.net Engineering variants with reduced toxicity while maintaining or enhancing desired activities is a key objective. frontiersin.orgnih.gov

Optimizing biological activities: Specific structural modifications can enhance surfactin's antimicrobial, antiviral, or anticancer properties. frontiersin.orgnih.gov For example, altering the charge of the molecule through esterification or amidation can modify its biological and surfactant properties. nih.gov

Increasing water solubility: Enhancing the water solubility of surfactin could improve its bioavailability and efficacy in various applications. frontiersin.orgnih.gov

These engineered variants can be produced through chemical modifications of the natural product or through the genetic engineering of the NRPS. nih.govresearchgate.net This approach allows for the controlled production of specific surfactin forms with tailored properties for targeted applications in medicine, agriculture, and industry. frontiersin.orgnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Surfactin Production and Action

A holistic, systems-level understanding of surfactin is essential for optimizing its production and application. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the complex biological processes involved. researchgate.net

Key areas for multi-omics investigation include:

Omics ApproachResearch FocusPotential Insights
Genomics Identifying and characterizing the biosynthetic gene clusters for surfactin and other secondary metabolites. researchgate.netasm.orgUnderstanding the genetic basis of surfactin production and its regulation.
Transcriptomics Analyzing gene expression patterns under different conditions to understand the transcriptional regulation of surfactin synthesis. researchgate.netresearchgate.netIdentifying key regulatory genes and pathways that can be targeted for enhanced production.
Proteomics Studying the abundance and modifications of proteins involved in surfactin biosynthesis and cellular response. nih.govmdpi.comIdentifying bottlenecks in the production pathway and understanding the cellular stress response to surfactin.
Metabolomics Profiling the metabolic landscape to understand the flow of precursors and the impact of surfactin on cellular metabolism. researchgate.netoup.comOptimizing nutrient feeds and metabolic pathways to increase the supply of precursors for surfactin synthesis. nih.gov

By combining these datasets, researchers can build comprehensive models of surfactin production and its mode of action. nih.gov This integrated approach will be invaluable for rationally engineering producer strains and designing more effective fermentation strategies.

Development of Advanced Bioprocesses for Sustainable and Scalable Production

While significant strides have been made in optimizing surfactin production through genetic engineering, the development of advanced and cost-effective bioprocesses remains a critical challenge for its commercialization. nih.govaimspress.com Future research should focus on innovative fermentation and downstream processing technologies.

Promising areas for bioprocess development include:

High cell-density fermentation: Utilizing sporulation-deficient strains of B. subtilis and optimizing feeding strategies can achieve significantly higher cell densities and, consequently, higher surfactin titers. nih.gov

In situ product removal (ISPR): Techniques like foam fractionation can be used to continuously remove surfactin from the fermentation broth, mitigating product inhibition and simplifying downstream processing. nih.govwiley.com

Continuous culture systems: Developing continuous or overflowing continuous culture (O-CC) processes can lead to sustained and efficient surfactin production over extended periods. frontiersin.org

Utilization of low-cost substrates: Exploring the use of agro-industrial wastes as carbon sources can significantly reduce the cost of surfactin production, making it more economically viable. nih.gov

Process optimization: Further optimization of fermentation parameters such as pH, temperature, agitation, and oxygen supply is crucial for maximizing yield. researchgate.net For instance, the use of Fe nanoparticles has been shown to enhance surfactin production. acs.org

By addressing these challenges, researchers can develop robust, scalable, and sustainable bioprocesses that will pave the way for the widespread industrial application of surfactin.

Understanding Surfactin's Role in Complex Ecological Systems and Microbial Consortia Dynamics

Surfactin is a secondary metabolite that plays a significant role in the ecological interactions of its producer, Bacillus subtilis. oup.com While its antimicrobial properties are well-established, its influence on complex microbial communities is an area ripe for exploration. Future research should investigate how surfactin shapes the structure and function of microbial consortia in various environments, such as the soil and plant rhizosphere.

Key questions to be addressed include:

How does surfactin mediate competition and cooperation between different microbial species?

What is the impact of surfactin on biofilm formation and dispersal in mixed-species communities?

Can surfactin act as a signaling molecule, influencing the behavior of other microorganisms?

Recent studies have shown that surfactin can act as an interspecies recruitment factor, attracting certain bacteria while deterring others. researchgate.netnih.gov It has also been demonstrated that surfactin production facilitates the establishment of B. subtilis within synthetic microbial communities. oup.com Understanding these complex ecological roles is crucial for harnessing surfactin's potential in applications such as biocontrol in agriculture and promoting beneficial microbial communities. Investigating the effects of surfactin on soil moisture dynamics and its potential to improve soil wettability and water retention are also important avenues for future research. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.